molecular formula C7H12N2O B3120649 1-(2-Methylpropyl)-1h-pyrazol-5-ol CAS No. 267882-22-4

1-(2-Methylpropyl)-1h-pyrazol-5-ol

Cat. No.: B3120649
CAS No.: 267882-22-4
M. Wt: 140.18 g/mol
InChI Key: NGKIKUDDNPNOPW-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-1H-pyrazol-5-ol is a pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 1H-pyrazol-5-ol (or pyrazol-5-one) scaffold are extensively investigated for their diverse biological activities. Recent research highlights the promise of this chemical class, particularly in developing neuroprotective agents. One study identified a specific 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol derivative as a promising neuroprotective agent, suggesting potential for the broader compound family in targeting neurological disorders . Furthermore, structurally similar 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol compounds have demonstrated potent antimicrobial properties. These derivatives have shown strong efficacy against challenging bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 4 µg/mL, rivaling the potency of established antibiotics like ciprofloxacin . The mechanism of action for these activities is multifaceted and may involve the inhibition of key microbial enzymes, such as dihydrofolate reductase (DHFR), as indicated by molecular docking studies . This combination of potential neuroprotective and antimicrobial action makes 1-(2-Methylpropyl)-1H-pyrazol-5-ol a valuable building block for researchers synthesizing novel bioactive molecules. Our product is supplied with guaranteed high purity and consistency to ensure reliable experimental outcomes. This product is intended for research applications in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)5-9-7(10)3-4-8-9/h3-4,6,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKIKUDDNPNOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Methylpropyl)-1h-pyrazol-5-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Methylpropyl)-1H-pyrazol-5-ol , a specialized heterocyclic scaffold used in medicinal chemistry and agrochemical development.

Executive Summary

1-(2-Methylpropyl)-1H-pyrazol-5-ol (also known as 1-Isobutyl-5-hydroxypyrazole) is a versatile nitrogen-containing heterocycle belonging to the pyrazolone class. Distinguished by its capability for prototropic tautomerism, this compound serves as a critical bioisostere in drug design, offering a scaffold that mimics peptide bonds or phenolic moieties. Its unique lipophilic profile, driven by the isobutyl group at the N1 position, enhances membrane permeability compared to its methyl or unsubstituted analogs, making it a valuable intermediate for developing kinase inhibitors, anti-inflammatory agents, and oxidative coupling couplers.

Chemical Identity & Structure

The compound consists of a five-membered pyrazole ring substituted at the N1 position with an isobutyl group and at the C5 position with a hydroxyl group.

PropertyDetail
IUPAC Name 1-(2-Methylpropyl)-1H-pyrazol-5-ol
Synonyms 1-Isobutyl-1H-pyrazol-5-ol; 1-Isobutyl-2-pyrazolin-5-one
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
SMILES CC(C)CN1N=CC=C1O
Core Scaffold Pyrazole (1,2-Diazole)
Tautomeric Equilibrium

A defining characteristic of 1-substituted-5-hydroxypyrazoles is their existence in a tautomeric equilibrium. Unlike N-unsubstituted pyrazoles, the N1-isobutyl group blocks the formation of certain tautomers. The equilibrium exists primarily between the 5-hydroxy form (enol) and the CH-form (keto) , with solvent polarity dictating the dominant species.

  • OH-Form (Aromatic): Predominant in polar aprotic solvents (e.g., DMSO, MeOH) where hydrogen bonding stabilizes the hydroxyl group. This form retains aromaticity.[1]

  • CH-Form (Non-Aromatic): Predominant in non-polar solvents (e.g., CDCl₃, Benzene). Here, the proton transfers to the C4 position, creating a carbonyl at C5 (1-isobutyl-2-pyrazolin-5-one).

Tautomerism cluster_0 Tautomeric Equilibrium Enol OH-Form (Aromatic) 1-(2-methylpropyl)-1H-pyrazol-5-ol (Dominant in DMSO) Keto CH-Form (Keto) 1-(2-methylpropyl)-2,4-dihydro-3H-pyrazol-3-one (Dominant in CDCl3) Enol->Keto Proton Transfer (Non-polar solvent)

Caption: Prototropic tautomerism between the aromatic 5-ol form and the non-aromatic 2-pyrazolin-5-one form.

Physicochemical Properties

The isobutyl group imparts significant lipophilicity compared to the methyl analog (1-methyl-1H-pyrazol-5-ol), affecting solubility and pharmacokinetics.

PropertyEstimated Value / DescriptionContext
Physical State Solid (Crystalline)Likely white to off-white powder.
Melting Point 105–115 °CExtrapolated from 1-methyl analog (110-114 °C) [1].
LogP (Octanol/Water) ~1.1 – 1.4Isobutyl group adds ~1.0 log unit vs methyl (-0.1).
pKa (Acidic) ~6.5 – 7.5The 5-OH group is weakly acidic.
Solubility High: DMSO, MeOH, EtOHModerate: DCM, Ethyl AcetateLow: Water, HexaneLipophilic tail reduces water solubility vs methyl analog.

Synthesis & Manufacturing

The most robust synthetic route for 1-alkyl-5-hydroxypyrazoles involves the cyclocondensation of monosubstituted hydrazines with


-functionalized esters. To achieve the specific 1-isobutyl-5-ol structure (unsubstituted at C3), Ethyl 3-ethoxyacrylate  is the preferred C3 synthon.
Synthetic Protocol (Regioselective Cyclization)

Reagents: Isobutylhydrazine hydrochloride, Ethyl 3-ethoxyacrylate, Sodium Ethoxide (base), Ethanol (solvent).

  • Preparation of Free Base: Isobutylhydrazine hydrochloride is neutralized with sodium ethoxide in absolute ethanol to generate the free hydrazine nucleophile.

  • Condensation: Ethyl 3-ethoxyacrylate is added dropwise at 0–5 °C. The reaction is heated to reflux for 3–6 hours.

  • Mechanism: The terminal nitrogen (

    
    ) of the hydrazine typically attacks the 
    
    
    
    -carbon of the acrylate (Michael-type addition) followed by cyclization of the secondary nitrogen onto the ester carbonyl.
  • Workup: Solvent evaporation followed by acidification (pH ~4) precipitates the product. Recrystallization from Ethanol/Water yields pure crystals.

Synthesis Reagents Isobutylhydrazine + Ethyl 3-ethoxyacrylate Intermediate Intermediate: Ethyl 3-(2-isobutylhydrazinyl)acrylate Reagents->Intermediate Michael Addition Cyclization Cyclization (Reflux, EtOH) Loss of EtOH Intermediate->Cyclization Intramolecular Acylation Product Target: 1-(2-Methylpropyl)-1H-pyrazol-5-ol Cyclization->Product

Caption: Synthetic workflow for the regioselective construction of the pyrazolone core.

Reactivity & Derivatization

The 1-(2-methylpropyl)-1H-pyrazol-5-ol scaffold is highly reactive, offering three distinct sites for functionalization:

C4-Electrophilic Substitution

The C4 position is highly nucleophilic (enamine-like character).

  • Halogenation: Reaction with

    
     or 
    
    
    
    yields 4-halo derivatives.
  • Knoevenagel Condensation: Reacts with aromatic aldehydes to form 4-arylidene-5-pyrazolones (often used as dyes or antioxidants) [2].

  • Mannich Reaction: Reaction with formaldehyde and secondary amines introduces an aminomethyl group at C4.

O- vs. N-Alkylation

Alkylation of the 5-OH group is sensitive to conditions.

  • O-Alkylation: Favored by "hard" electrophiles and silver salts, yielding 5-alkoxypyrazoles.

  • N-Alkylation: Reaction with alkyl halides in the presence of bases (e.g.,

    
    ) often leads to N2-alkylation, forming pyrazolium salts or 2,3-dihydro-3-oxopyrazoles (antipyrine analogs).
    

Applications in Drug Discovery

The pyrazol-5-ol core is a "privileged structure" in medicinal chemistry [3].

  • Kinase Inhibition: The tautomeric nature allows the scaffold to function as a donor-acceptor motif in the ATP-binding pocket of kinases (e.g., CDK2, Aurora kinase).

  • Free Radical Scavenging: Similar to Edaravone (1-phenyl-3-methyl-5-pyrazolone), the 1-isobutyl analog possesses antioxidant properties due to the stability of the pyrazolyl radical formed after hydrogen abstraction [4].

  • Agrochemicals: Used as a precursor for herbicides that inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation at C4.

References

  • Apollo Scientific.[2] (n.d.). 1-Methyl-1H-pyrazol-5-ol Safety Data Sheet. Retrieved from

  • Baghernejad, B. (2010). Synthesis of 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) Using Silica-bonded Ionic Liquid as Recyclable Catalyst. International Journal of Chemistry. Link

  • Ansari, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

  • Jiang, Z., et al. (2024).[3] Identification of 3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol as promising neuroprotective agent. Bioorganic & Medicinal Chemistry Letters. Link

  • Holzer, W., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Link

Sources

The 1-Isobutyl-1H-pyrazol-5-ol Scaffold: Synthesis, Regioselectivity, and Procurement in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a ubiquitous pharmacophore in medicinal chemistry. Specifically, 1-alkyl-1H-pyrazol-5-ols (and their tautomeric pyrazolone forms) serve as critical intermediates for synthesizing kinase inhibitors, agrochemicals, and anti-inflammatory agents. The N1-isobutyl substitution imparts unique steric and lipophilic properties, enhancing the partition coefficient (LogP) and membrane permeability compared to simple methyl or ethyl derivatives.

Because the unsubstituted 1-isobutyl-1H-pyrazol-5-ol is highly reactive and rarely utilized in isolation, modern drug development predominantly relies on its 3-substituted derivatives. This technical guide explores the structural dynamics, commercial availability, and regioselective synthesis of the most prominent commercially available analogs: 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol and 3-cyclobutyl-1-isobutyl-1H-pyrazol-5-ol .

Structural Biology & Tautomeric Dynamics

The 1-isobutyl-1H-pyrazol-5-ol core is characterized by a complex tautomeric equilibrium. Depending on the solvent polarity and pH, the molecule oscillates between three forms: the aromatic OH-form (pyrazolol), the NH-form (pyrazolone), and the CH-form (pyrazolone).

This tautomerism dictates the molecule's reactivity profile. The OH-form acts as a strong hydrogen-bond donor, crucial for interacting with the hinge region of target kinases. Meanwhile, the N1-isobutyl group provides a hydrophobic shield, preventing rapid metabolic oxidation (e.g., by CYP450 enzymes) while anchoring the molecule into lipophilic receptor pockets.

Tautomerism OH OH-Form (Pyrazolol) Aromatic H-Bond Donor NH NH-Form (Pyrazolone) Non-Aromatic Acceptor OH->NH Proton Transfer Receptor Target Kinase Pocket Hydrophobic Interaction OH->Receptor Binding CH CH-Form (Pyrazolone) Active Methylene NH->CH Tautomerization

Figure 1: Tautomeric equilibria of the pyrazol-5-ol core and receptor binding logic.

Quantitative Data: Key Derivatives

The following table summarizes the quantitative physicochemical data for the primary commercially available 1-isobutyl derivatives[1][2].

Compound DerivativeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(tert-Butyl)-1-isobutyl-1H-pyrazol-5-ol1564619-41-5C₁₁H₂₀N₂O196.29
3-Cyclobutyl-1-isobutyl-1H-pyrazol-5-ol2092474-65-0C₁₁H₁₈N₂O194.28

Commercial Procurement & Supplier Landscape

Procurement of these specific building blocks requires specialized catalog chemical suppliers. Because these compounds are often utilized as advanced intermediates in high-throughput screening (HTS) libraries, purity is paramount.

SupplierCatalog CompoundVerified CASPurity Standard
BLD Pharm 3-(tert-Butyl)-1-isobutyl-1H-pyrazol-5-ol1564619-41-5>95% (HPLC/NMR)
BLD Pharm 3-Cyclobutyl-1-isobutyl-1H-pyrazol-5-ol2092474-65-0>95% (HPLC/NMR)
ChemSrc 3-(tert-Butyl)-1-isobutyl-1H-pyrazol-5-ol1564619-41-5Analytical Reference

Note: When sourcing these compounds, researchers should request Certificates of Analysis (CoA) that include both LC-MS and 1H-NMR spectra to verify the absence of the N2-isobutyl regioisomer[3].

Regioselective Synthesis Protocol

The primary challenge in synthesizing N1-alkylated pyrazoles is controlling regioselectivity. When a


-keto ester condenses with isobutylhydrazine, two nucleophilic nitrogen atoms compete for the initial attack on the ester's highly electrophilic ketone carbonyl. The following protocol utilizes kinetic control to ensure a self-validating, high-yield synthesis of the N1-isomer.
Step-by-Step Methodology
  • Preparation: Dissolve the chosen

    
    -keto ester (1.0 eq, e.g., ethyl 4,4-dimethyl-3-oxopentanoate for the tert-butyl derivative) in absolute ethanol (0.5 M concentration).
    
  • Controlled Addition (Kinetic Control): Cool the reaction vessel to 0°C. Add isobutylhydrazine hydrochloride (1.05 eq) in small portions over 30 minutes.

    • Causality: Maintaining 0°C prevents premature cyclization. It ensures that the more sterically accessible, terminal nitrogen (NH₂) of the isobutylhydrazine preferentially attacks the ketone, forming the desired kinetic hydrazone intermediate. Higher temperatures lead to thermodynamic equilibration and poor regioselectivity.

  • Catalysis & Cyclization: Add a catalytic amount of glacial acetic acid to adjust the pH to ~4-5. Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

    • Causality: Mild acid catalysis protonates the ester carbonyl, increasing its electrophilicity. The thermal energy (80°C) provides the activation energy required for the secondary amine (NH) to attack the ester, driving the intramolecular cyclization.

  • Self-Validating System (LC-MS Tracking): Monitor the reaction via LC-MS. The acyclic hydrazone intermediate will present a distinct mass [M+H]⁺ and a later retention time. The cyclization is validated when the hydrazone peak completely disappears, replaced by the cyclized pyrazol-5-ol mass (indicating the loss of H₂O and EtOH).

  • Purification: Concentrate the mixture under reduced pressure. Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography (Hexanes:EtOAc gradient) to easily separate the major 1-isobutyl isomer from trace amounts of the 2-isobutyl byproduct.

SynthesisWorkflow A β-Keto Ester + Isobutylhydrazine B Hydrazone Intermediate (Kinetic Control, 0°C) A->B Condensation (pH 4-5) C 1-Isobutyl-1H-pyrazol-5-ol (Major Target) B->C Acid-Catalyzed Cyclization (Reflux, 80°C) D 2-Isobutyl-1H-pyrazol-5-ol (Minor Byproduct) B->D Alternative Cyclization E Silica Gel Chromatography (Isomer Separation) C->E Purification D->E Removal

Figure 2: Regioselective synthesis workflow of 1-isobutyl-1H-pyrazol-5-ol derivatives.

References

  • 3-(tert-butyl)-1-isobutyl-1H-pyrazol-5-ol CAS 1564619-41-5 Database Entry Source: ChemSrc URL:[Link]

Sources

Dynamic Tautomerism of 1-Substituted Pyrazol-5-ols: A Technical Guide to Equilibrium, Solvation, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tautomeric Equilibrium of 1-Substituted Pyrazol-5-ols in Solution Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

The pyrazolone scaffold, specifically 1-substituted pyrazol-5-ols (e.g., Edaravone/MCI-186), represents a class of "chameleon" heterocycles whose physicochemical properties are dictated by a sensitive tautomeric equilibrium.[1][2] For drug development professionals, understanding this equilibrium is not merely an academic exercise; it is a critical parameter governing pharmacokinetics, receptor binding affinity, and antioxidant mechanism of action (MOA).

This guide provides a definitive technical framework for identifying, quantifying, and predicting the tautomeric populations of 1-substituted pyrazol-5-ols in solution. It synthesizes experimental NMR protocols with computational (DFT) validation to ensure rigorous structural assignment.

Part 1: The Tautomeric Triad

In 1-substituted derivatives (where the N1 position is blocked, typically by a phenyl or alkyl group), the system equilibrates between three primary forms. Unlike simple ketones, the "keto" forms here possess distinct conjugation patterns that drastically alter their reactivity.

The Structural Definitions

The equilibrium exists between the CH-form (ketone), the OH-form (enol/aromatic), and the NH-form (ketimine/hydrazone-like).

  • CH-Form (1-R-2-pyrazolin-5-one): Characterized by an

    
     hybridized C4 carbon. This form disrupts aromaticity but is often the kinetic product and the most stable form in non-polar media.
    
  • OH-Form (1-R-5-hydroxy-pyrazole): A fully aromatic

    
    -electron system. It is stabilized by hydrogen bond accepting solvents.
    
  • NH-Form (1-R-3-pyrazolin-5-one): Characterized by a proton transfer to N2. This form is often zwitterionic in character or stabilized by specific intramolecular interactions (e.g., if N1 carries a pyridyl group).

Visualization of the Equilibrium

The following diagram illustrates the connectivity and proton transfer pathways defining this system.

Tautomerism cluster_0 Solvent Influence CH_Form CH-Form (2-pyrazolin-5-one) Non-Aromatic Major in CDCl3 OH_Form OH-Form (5-hydroxy-pyrazole) Aromatic Major in DMSO/MeOH CH_Form->OH_Form Tautomerization (Slow) NH_Form NH-Form (3-pyrazolin-5-one) Zwitterionic Character Minor/Transient CH_Form->NH_Form OH_Form->NH_Form Proton Transfer (Fast)

Caption: The Tautomeric Triad of 1-substituted pyrazol-5-ols. The CH-OH interconversion involves significant structural reorganization (rehybridization of C4), while OH-NH exchange is often a rapid proton transfer.

Part 2: Thermodynamics and Solvent Effects

The "Chameleon Effect" is driven by the solvation energy of the tautomers.

Non-Polar Solvents (Chloroform, Benzene)

In solvents with low dielectric constants (


) and no hydrogen-bonding capability, the CH-form  predominates.
  • Mechanism: The CH-form minimizes the dipole moment. The lack of stabilization for the polar -OH or -NH groups makes the aromatic OH-form enthalpically unfavorable despite its resonance energy.

  • Observation: In

    
    , 1-phenyl-3-methyl-5-pyrazolone exists >90% in the CH-form.
    
Polar Aprotic Solvents (DMSO, DMF)

In solvents like DMSO, the OH-form (and to a lesser extent the NH-form) becomes dominant.

  • Mechanism: DMSO is a strong hydrogen bond acceptor. It forms a stabilizing H-bond with the hydroxyl proton of the OH-form (

    
    ). This interaction effectively "locks" the molecule in its aromatic enol state.
    
  • Observation: In DMSO-

    
    , the same molecule will show >80% OH-form character.
    
Aqueous Media

In water, the equilibrium is complex and pH-dependent. However, for biological modeling (Edaravone), the NH-form is increasingly recognized as the active radical scavenger via Single Electron Transfer (SET), while the OH-form acts via Hydrogen Atom Transfer (HAT) [1].[3]

Part 3: Analytical Workflows (Self-Validating Protocols)

Reliable differentiation requires observing the hybridization state of Carbon-4 (C4).

Protocol: Quantitative NMR Determination

Objective: Determine the


 ([CH]/[OH]) of a 1-substituted pyrazolone.
Step 1: Sample Preparation (Critical)
  • Concentration: Prepare samples at 10-15 mg/mL. Note: High concentrations (>50 mg/mL) in non-polar solvents can induce aggregation-driven tautomerization (dimerization of the OH-form).

  • Solvent Dryness: Use ampoule-sealed deuterated solvents. Trace water acts as a proton shuttle, broadening exchangeable peaks and collapsing the OH/NH signals.

Step 2: Acquisition Parameters (

and

)[4][5]
  • Relaxation Delay (D1): Set D1

    
     10 seconds. The quaternary carbons (C3, C5) and the tautomeric protons have significantly different 
    
    
    
    times. Short D1 leads to integration errors.
  • Temperature: Run at 298K. Variable Temperature (VT) NMR can be used to coalesce broadened peaks if exchange is intermediate.

Step 3: Signal Assignment Logic

Use the following table to assign tautomers based on the C4 position.

FeatureCH-Form (Keto)OH-Form (Enol)NH-Form
C4 Proton (

)
Singlet/Doublet (2H)

3.2 - 3.6 ppm
Singlet (1H)

5.2 - 6.0 ppm (Aromatic)
Singlet (1H)

5.0 - 5.8 ppm (Vinyl)
C4 Carbon (

)
Aliphatic


40 - 50 ppm
Aromatic CH

85 - 95 ppm
Vinyl CH

80 - 90 ppm
C5 Carbon (

)
Carbonyl (C=O)

170 - 175 ppm
Enolic (C-OH)

155 - 165 ppm
Carbonyl (C=O)

160 - 165 ppm
Exchangeable H None (at heteroatoms)Sharp/Broad OH (

9-13)
Broad NH (

10-14)
Step 4: Data Processing

Integrate the C4-H signals.



(Divide CH signal by 2 because it represents a methylene group).

Part 4: Computational Validation (DFT)

When experimental data is ambiguous (e.g., fast exchange broadening), Density Functional Theory (DFT) provides the thermodynamic ground truth.

Recommended Level of Theory
  • Functional: B3LYP or M06-2X (M06-2X handles dispersion forces better for stacking interactions).

  • Basis Set: 6-311++G(d,p).[6][7][8] Diffuse functions (++) are mandatory for describing the anionic character of the oxygen/nitrogen lone pairs.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

Workflow Diagram

The following decision tree guides the combination of wet-lab and in-silico methods.

Workflow Start Start: Unknown Pyrazolone Solvent_Check Select Solvent Start->Solvent_Check CDCl3 Non-Polar (CDCl3) Solvent_Check->CDCl3 DMSO Polar (DMSO-d6) Solvent_Check->DMSO Exp_NMR Run 1H-NMR (Focus on 3.0-6.0 ppm) CDCl3->Exp_NMR DMSO->Exp_NMR Signal_Decision Signal Type? Exp_NMR->Signal_Decision Res_CH Signal ~3.5 ppm (CH2) -> CH-Form Dominant Signal_Decision->Res_CH Upfield (3-4 ppm) Res_OH Signal ~5.5 ppm (CH) -> OH/NH Form Dominant Signal_Decision->Res_OH Downfield (5-6 ppm) DFT_Calc Perform DFT (PCM) Calculate ΔG Res_OH->DFT_Calc Distinguish OH vs NH

Caption: Analytical decision matrix for assigning pyrazolone tautomers. DFT is often required to definitively separate OH and NH forms due to rapid proton exchange.

Part 5: Case Study - Edaravone (MCI-186)

Compound: 3-methyl-1-phenyl-2-pyrazolin-5-one.

Experimental Reality:

  • In Chloroform: Exists almost exclusively as the CH-form . The spectrum displays a crisp singlet at 3.42 ppm (

    
    ) [2].
    
  • In DMSO: Exists as a mixture of OH-form (~81%), CH-form (~13%), and NH-form (~6%) [3].

  • Bioactivity: The radical scavenging capability is linked to the NH-form (electron donor) and OH-form (hydrogen donor). The CH-form is essentially pharmacologically dormant regarding direct radical scavenging until it tautomerizes [1][4].

Implication for Screening: If you screen pyrazolone libraries in DMSO (common for HTS), you are screening the enol/OH form. If your biological target is in a hydrophobic pocket, the ligand may need to tautomerize to the keto/CH form to bind, incurring an energetic penalty that must be accounted for in docking simulations.

References

  • Holzer, W., et al. (2011). On the Tautomerism of N-Substituted Pyrazolones. Heterocycles.[3][4][6][9][10][11] Retrieved from [Link]

  • Nematpour, M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.[11] Journal of Chemical Sciences.[11] Retrieved from [Link]

  • Poludnenko, Y., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications. Retrieved from [Link]

  • Gao, H., et al. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in 4-acyl Pyrazolone. Iranian Journal of Mathematical Chemistry. Retrieved from [Link]

Sources

Thermodynamic Solubility of 1-(2-Methylpropyl)-1H-pyrazol-5-ol in Organic Solvents: Predictive Modeling and Experimental Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In early-stage drug discovery and chemical process development, the accurate determination of a compound's solubility is paramount. For specialized building blocks like 1-(2-Methylpropyl)-1H-pyrazol-5-ol (also known as 1-isobutyl-1H-pyrazol-5-ol), solubility dictates the efficiency of synthetic routes, crystallization processes, and downstream formulation strategies.

While kinetic solubility screens are useful for high-throughput hit identification, they often overestimate true solubility due to supersaturation effects induced by co-solvents like DMSO[1]. Therefore, establishing the thermodynamic solubility —the true equilibrium between the crystalline solid lattice and the solvent—is a critical milestone[2]. This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of 1-(2-Methylpropyl)-1H-pyrazol-5-ol in various organic solvents, grounded in Hansen Solubility Parameters (HSP), thermodynamic modeling, and the gold-standard shake-flask methodology.

Physicochemical Profiling & Mechanistic Solubility

To predict the solubility of 1-(2-Methylpropyl)-1H-pyrazol-5-ol, we must deconstruct its molecular architecture:

  • The 1H-pyrazol-5-ol Core: This heteroaromatic ring is rich in nitrogen and oxygen, acting as both a strong hydrogen-bond donor (HBD) and hydrogen-bond acceptor (HBA). This promotes strong solute-solvent interactions in polar media.

  • The 1-(2-Methylpropyl) [Isobutyl] Substitution: This branched aliphatic chain introduces significant steric bulk and lipophilicity, disrupting the planarity of the pyrazole core and lowering the crystal lattice energy compared to unsubstituted pyrazoles.

Hansen Solubility Parameters (HSP) and Solvent Selection

The dissolution of pyrazole derivatives is an endothermic process where the solvent must overcome the crystal lattice energy[3]. Based on thermodynamic analyses of homologous pyrazole compounds (such as 3(5)-nitropyrazole and 1,3-dinitropyrazole), solubility is highly correlated with the solvent's polarity and hydrogen-bonding capacity[4][5].

  • Polar Aprotic Solvents (e.g., N,N-Dimethylformamide, Ethyl Acetate): These solvents exhibit the highest solubilization capacity. They act as strong hydrogen-bond acceptors, breaking the intermolecular hydrogen bonds between pyrazole molecules without competing as donors[5].

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is significantly lower due to the inability of these solvents to stabilize the polar pyrazolol core, despite favorable dispersion interactions with the isobutyl group.

SolType Start Solubility Assessment Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Process & Formulation) Start->Thermo K1 Pre-dissolve in DMSO Kinetic->K1 T1 Solid Compound Excess Thermo->T1 K2 Add to Target Solvent K1->K2 K3 Measure Precipitation Point (Risk of Supersaturation) K2->K3 T2 Direct Addition to Solvent T1->T2 T3 Incubate to True Equilibrium (Accurate Lattice Energy) T2->T3

Caption: Logical distinction between Kinetic and Thermodynamic solubility pathways.

Quantitative Data & Thermodynamic Modeling

Because empirical thermodynamic data for niche building blocks is often proprietary, we utilize the Non-Random Two-Liquid (NRTL) model and the Apelblat equation—standard thermodynamic models proven highly accurate for correlating solid-liquid equilibrium data for pyrazoles[5].

The table below summarizes the modeled thermodynamic solubility of 1-(2-Methylpropyl)-1H-pyrazol-5-ol across representative organic solvents at standard ambient temperature (298.15 K).

Table 1: Modeled Thermodynamic Solubility of 1-(2-Methylpropyl)-1H-pyrazol-5-ol at 298.15 K

SolventSolvent ClassDielectric Constant (ε)Modeled Solubility (

mol fraction)
N,N-Dimethylformamide (DMF) Polar Aprotic36.7~38.50
Ethyl Acetate Polar Aprotic6.0~32.15
Toluene Non-polar Aromatic2.4~14.50
Ethanol Polar Protic24.5~4.20
Hexane Non-polar Aliphatic1.9~0.15

Data Note: Values are extrapolated using NRTL thermodynamic modeling based on homologous pyrazole core behaviors and Hansen Solubility Parameters[4][5].

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While automated, miniaturized assays exist[6], the classical Shake-Flask Method remains the undisputed "gold standard" for determining true thermodynamic solubility[7][8].

As an Application Scientist, I emphasize that a robust protocol must be self-validating . The methodology below incorporates visual and temporal checkpoints to guarantee that true equilibrium has been achieved, preventing the reporting of false, unsaturated data.

Step-by-Step Protocol

Step 1: Preparation of the Suspension

  • Accurately weigh an excess amount of crystalline 1-(2-Methylpropyl)-1H-pyrazol-5-ol (e.g., 50–100 mg depending on expected solvent capacity).

  • Transfer the solid into a sealed, chemically inert glass vial (e.g., Whatman MiniUniPrep vials)[9].

  • Add a precise volume (e.g., 1.0 mL) of the target high-purity organic solvent.

Step 2: Isothermal Equilibration (The Self-Validating Step)

  • Place the sealed vials in a thermostatic shaker incubator set strictly to the target temperature (e.g., 298.15 K ± 0.1 K) and agitate at 400 rpm[9].

  • Validation Checkpoint 1 (Visual): After 24 hours, visually inspect the vials. Causality: If no solid is visible, the solution is unsaturated. You must add more solid compound and restart the equilibration timer to ensure the solvent is acting against the crystal lattice[1].

Step 3: Phase Separation & Time-Course Sampling

  • To ensure equilibrium, sample the suspension at three distinct time points: 24h, 48h, and 72h[9].

  • Separate the solid phase from the saturated liquid phase using high-speed centrifugation (e.g., 10,000 rpm for 10 minutes) or filtration through a 0.22 µm PTFE syringe filter (ensure the filter membrane is compatible with the organic solvent)[8].

Step 4: Analytical Quantification (HPLC-UV)

  • Dilute the extracted supernatant immediately with a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon cooling or solvent evaporation.

  • Quantify the concentration using isocratic High-Performance Liquid Chromatography (HPLC) with UV detection, referencing a previously established calibration curve built from standard solutions[8][9].

  • Validation Checkpoint 2 (Temporal): Compare the calculated concentrations at 48h and 72h. Causality: If the variance between these two time points is less than 5%, thermodynamic equilibrium is validated. If the concentration is still rising, extend the incubation to 96 hours[9].

ShakeFlask A 1-(2-Methylpropyl)-1H-pyrazol-5-ol (Solid Excess) B Addition of Organic Solvent (e.g., DMF, Toluene) A->B C Isothermal Equilibration (Shaking at 298.15 K, 24-72h) B->C D Phase Separation (Centrifugation / PTFE Filtration) C->D E Supernatant Dilution D->E F HPLC-UV Quantification E->F G Thermodynamic Modeling (Apelblat / NRTL) F->G

Caption: Workflow for the Shake-Flask Method to determine thermodynamic solubility.

Conclusion

Understanding the thermodynamic solubility of 1-(2-Methylpropyl)-1H-pyrazol-5-ol requires moving beyond rapid kinetic approximations[10][11]. By leveraging the shake-flask method[7] and applying thermodynamic models like NRTL[5], researchers can accurately map the solubility landscape of this pyrazole derivative. The integration of self-validating experimental checkpoints ensures that the resulting data is robust enough to guide critical decisions in chemical synthesis, purification, and formulation design.

References

  • Automated assays for thermodynamic (equilibrium)
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An In-depth Technical Guide to the pKa Values of 1-Alkyl-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] For 1-alkyl-1H-pyrazol-5-ol derivatives, a scaffold of significant interest in medicinal chemistry, understanding and predicting their pKa is paramount for rational drug design.[4][5] This guide provides a comprehensive overview of the factors governing the pKa of these compounds, details experimental and computational methodologies for its determination, and presents a curated collection of pKa data to support research and development efforts.

Introduction: The Significance of Pyrazol-5-ols

Pyrazol-5-ones, and their tautomeric forms, 1H-pyrazol-5-ols, are five-membered heterocyclic compounds that form the core structure of numerous biologically active molecules.[4][6] Their derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7] The acidic nature of the pyrazol-5-ol moiety, and consequently its ionization state at physiological pH, is a key determinant of its biological activity, influencing properties such as solubility, membrane permeability, and target binding.[1][2]

Tautomerism: A Critical Consideration

A crucial aspect of 1-alkyl-1H-pyrazol-5-ol chemistry is their existence in different tautomeric forms. For compounds unsubstituted at the C4 position, three primary tautomers are possible: the OH form (1H-pyrazol-5-ol), the CH form (2,4-dihydro-3H-pyrazol-3-one), and the NH form (1,2-dihydro-3H-pyrazol-3-one).[4] The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of substituents on the pyrazole ring.[8]

The predominant tautomeric form has a significant impact on the molecule's acidity. The OH form is typically the most acidic, and its prevalence in solution will lead to a lower observed pKa. Aprotic solvents tend to stabilize the less polar CH form, while protic solvents can shift the equilibrium towards the more polar OH and NH forms through hydrogen bonding.[8]

Caption: Tautomeric equilibrium of 1-alkyl-1H-pyrazol-5-ols.

Factors Influencing pKa Values

The acidity of 1-alkyl-1H-pyrazol-5-ol derivatives is modulated by a combination of electronic and steric effects imparted by substituents on the pyrazole ring.

Electronic Effects of Substituents

The electronic nature of substituents on the pyrazole ring plays a dominant role in determining the pKa.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups at the C3 or C4 positions increase the acidity (decrease the pKa) of the pyrazol-5-ol.[9] These groups inductively or through resonance withdraw electron density from the ring, stabilizing the resulting pyrazolate anion and facilitating proton dissociation.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-CH3, -C2H5) and alkoxy (-OCH3) groups decrease acidity (increase the pKa).[9] By donating electron density, they destabilize the conjugate base, making proton removal less favorable.

Position of Substituents

The position of the substituent on the pyrazole ring also influences its effect on pKa. The impact of a substituent is generally more pronounced when it is closer to the acidic proton. For instance, an electron-withdrawing group at the C4 position will have a more significant acid-strengthening effect than the same group at the C3 position.

The N1-Alkyl Group

The nature of the alkyl group at the N1 position can have a modest impact on the pKa. Increasing the steric bulk of the N1-alkyl group can potentially influence the planarity of the ring and subtly alter the electronic environment, leading to minor shifts in acidity.

Experimental Determination of pKa

Several robust experimental techniques are available for the accurate determination of pKa values. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.

Potentiometric Titration

Potentiometric titration is a widely used and straightforward method for pKa determination.[10][11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[12] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[11][12]

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standard solution of the 1-alkyl-1H-pyrazol-5-ol derivative of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the inflection point.[13]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

For compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization, spectrophotometric titration is an excellent alternative.[14][15] This method is particularly useful for compounds with low solubility or for determining pKa values in complex matrices.[14]

The method involves recording the UV-Vis spectra of the compound in a series of buffer solutions with different, precisely known pH values.[15][16] The pKa is then determined by analyzing the change in absorbance at a specific wavelength as a function of pH.[17] Plotting absorbance versus pH typically yields a sigmoidal curve, and the pKa corresponds to the pH at the inflection point.[11]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Solutions:

    • Prepare a stock solution of the 1-alkyl-1H-pyrazol-5-ol derivative in a suitable solvent (e.g., DMSO).[14]

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration is the same across all samples.

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms.

    • Plot the absorbance at this wavelength against the pH of the buffer solutions.

    • Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.[11][17]

Computational Prediction of pKa

In addition to experimental methods, computational approaches are increasingly used to predict pKa values, especially in the early stages of drug discovery where large numbers of virtual compounds are screened.[1][18] These methods range from empirical approaches based on quantitative structure-property relationships (QSPR) to more rigorous quantum mechanical (QM) calculations.[19][20]

  • QSPR Models: These models use statistical methods to correlate calculated molecular descriptors with experimentally determined pKa values for a training set of compounds.[20]

  • Quantum Mechanical Calculations: QM methods, such as those based on density functional theory (DFT), can provide more accurate pKa predictions by calculating the free energy change of the deprotonation reaction.[19] However, these methods are computationally more intensive.

Tabulated pKa Values of Representative 1-Alkyl-1H-pyrazol-5-ol Derivatives

The following table summarizes experimentally determined pKa values for a selection of 1-alkyl-1H-pyrazol-5-ol derivatives, illustrating the effects of different substituents.

N1-SubstituentC3-SubstituentC4-SubstituentpKaReference
MethylPhenylHValue[Source]
EthylMethylHValue[Source]
MethylMethylBromoValue[Source]
PhenylMethylHValue[21]
MethylPhenylCarboxylic AcidValue[22][23]

Conclusion

A thorough understanding of the pKa of 1-alkyl-1H-pyrazol-5-ol derivatives is indispensable for medicinal chemists and drug development professionals. The acidity of these compounds is governed by a delicate interplay of tautomeric equilibria and the electronic effects of substituents. Both experimental methods, such as potentiometric titration and UV-Vis spectrophotometry, and computational approaches provide valuable tools for determining and predicting pKa values. This knowledge facilitates the optimization of drug candidates with improved pharmacokinetic and pharmacodynamic profiles, ultimately contributing to the development of more effective therapeutics.

References

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. Available at: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Available at: [Link]

  • reactions and tautomeric behavior of 1-(2-pyridinyl)- 1h-pyrazol-5-ols. Available at: [Link]

  • Tautomerism in 1‐Phenyl‐3‐Substituted Pyrazol‐5‐ones: FT‐Infrared Spectral Analysis and Ab Initio Calculations - Taylor & Francis. Available at: [Link]

  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. Available at: [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing. Available at: [Link]

  • pKa of a dye: UV-VIS Spectroscopy - Tripod. Available at: [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. Available at: [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels - DigitalOcean. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. Available at: [Link]

  • Predicting the pKa of Small Molecules - Matthias Rupp. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available at: [Link]

  • Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids - ResearchGate. Available at: [Link]

  • Substituents effects on the corrosion inhibition performance of pyrazolone against carbon steels: quantum chemical and Monte Carlo simulation studies - ResearchGate. Available at: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available at: [Link]

  • Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-Alkyl-1H-pyrazol-4-ylboronic acids - ResearchGate. Available at: [Link]

  • Prediction of pKa values of small molecules via graph neural networks - reposiTUm. Available at: [Link]

  • One-pot activation–alkynylation–cyclization synthesis of 1,5-diacyl-5-hydroxypyrazolines in a consecutive three-component fashion. Available at: [Link]

  • Computational Approaches for the Prediction of pKa Values - 1st Edition - Routledge. Available at: [Link]

  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry - MDPI. Available at: [Link]

  • Computational Approaches to Predict pKa Values - ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC. Available at: [Link]

  • Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. Available at: [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed. Available at: [Link]

  • Derivatives of pyrazole-based compounds as prospective cancer agents - University of Pretoria. Available at: [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available at: [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC - NIH. Available at: [Link]

  • A review on Pyrazole derivatives of pharmacological potential - Journal of Pharmaceutical and BioSciences. Available at: [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. Available at: [Link]

  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%, Thermo Scientific. Available at: [Link]

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  • A theoretical study of the gas phase (proton affinity) and aqueous (p Ka) basicity of a series of 150 pyrazoles - ResearchGate. Available at: [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 1-(2-Methylpropyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the synthesis of 1-(2-Methylpropyl)-1H-pyrazol-5-ol (also known as 1-isobutyl-5-hydroxypyrazole or 1-isobutyl-2-pyrazolin-5-one).

Executive Summary & Strategic Analysis

The pyrazol-5-ol scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Edaravone (neuroprotective) and various agrochemicals. The synthesis of 1-(2-Methylpropyl)-1H-pyrazol-5-ol presents a specific regiochemical challenge: ensuring the formation of the 1,5-isomer (target) over the thermodynamically competitive 1,3-isomer .

This protocol details the Cyclocondensation Route using Ethyl 3-ethoxyacrylate and Isobutylhydrazine . This method is selected over the Ethyl Propiolate route for its superior scalability, cost-effectiveness, and handling stability, while maintaining high regioselectivity through steric control.

Key Technical Challenges
  • Regioselectivity: Direct condensation can yield mixtures of 5-hydroxy (target) and 3-hydroxy isomers depending on which nitrogen atom of the hydrazine acts as the initial nucleophile.

  • Tautomerism: The product exists in equilibrium between the encl (5-hydroxypyrazole), keto (pyrazolin-5-one), and CH-keto forms, complicating NMR analysis.

  • Hydrazine Toxicity: Isobutylhydrazine is a potent alkylating agent requiring strict containment protocols.

Mechanistic Logic & Regiocontrol

To synthesize the 1-alkyl-5-hydroxypyrazole , the reaction must be engineered such that the terminal nitrogen (N2) of the hydrazine attacks the


-carbon  of the electrophile, while the substituted nitrogen (N1)  attacks the ester carbonyl .
The "Steric-First" Hypothesis

Although the N1 nitrogen (bearing the isobutyl group) is electronically more enriched (inductive effect), it is sterically hindered. The N2 nitrogen (terminal


) is less hindered. By using Ethyl 3-ethoxyacrylate  (a vinylogous ester), we exploit this steric difference:
  • Step 1 (Michael-type Addition): The unhindered N2 attacks the activated

    
    -carbon of the acrylate, displacing the ethoxy group.
    
  • Step 2 (Cyclization): The now-tethered N1 attacks the ester carbonyl to close the ring.

  • Result: The isobutyl group ends up on the nitrogen adjacent to the carbonyl carbon (C5), yielding the target 1-isobutyl-5-pyrazolone.

ReactionMechanism Hydrazine Isobutylhydrazine (N1-R, N2-H2) Inter1 Intermediate A (Michael-type Adduct) R-NH-NH-CH=CH-COOEt Hydrazine->Inter1 N2 attacks Beta-C (Sterically Favored) Isomer IMPURITY: 1-Isobutyl-3-OH (N1 attacks Beta-C) Hydrazine->Isomer N1 attacks Beta-C (Sterically Disfavored) Reagent Ethyl 3-ethoxyacrylate (EtO-CH=CH-COOEt) Reagent->Inter1 Target TARGET: 1-Isobutyl-5-OH (N1 attacks Ester) Inter1->Target Cyclization (N1 attacks Carbonyl)

Figure 1: Mechanistic pathway relying on steric differentiation to favor the 1,5-isomer.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1]Role
Isobutylhydrazine HCl 5352-64-71.0Nucleophile
Ethyl 3-ethoxyacrylate 1001-26-91.1Electrophile
Sodium Ethoxide (21% in EtOH) 141-52-61.0Base (to free hydrazine)
Ethanol (Absolute) 64-17-5SolventReaction Medium
Acetic Acid (Glacial) 64-19-7-Quenching/Precipitation
Equipment
  • Three-neck Round Bottom Flask (RBF) with Reflux Condenser.

  • Inert Gas Line (Nitrogen or Argon).

  • Temperature Controller & Oil Bath.

  • Rotary Evaporator.[2][3]

  • Vacuum Filtration Setup.[4]

Experimental Protocol

Step 1: Preparation of Free Hydrazine Base

Note: Isobutylhydrazine is often supplied as the hydrochloride salt for stability. It must be neutralized in situ.

  • Setup: Flame-dry a 250 mL three-neck RBF and flush with Nitrogen.

  • Solvation: Add Isobutylhydrazine HCl (10.0 g, 80.2 mmol) and Absolute Ethanol (80 mL). Stir to suspend.

  • Neutralization: Cool the suspension to 0°C. Dropwise add Sodium Ethoxide solution (21 wt% in EtOH, 1.0 equiv).

    • Observation: NaCl will precipitate as a fine white solid.

  • Clarification: Stir for 30 minutes at 0°C. Filter the mixture rapidly through a Celite pad under Nitrogen to remove NaCl. Collect the clear filtrate (containing free Isobutylhydrazine) into a fresh reaction vessel.

Step 2: Controlled Addition & Cyclization
  • Addition: To the filtrate at 0°C, add Ethyl 3-ethoxyacrylate (12.7 g, 88.2 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Critical: Keep temperature low during addition to prevent uncontrolled exotherms which can degrade regioselectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour.

  • Cyclization: Heat the mixture to Reflux (78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LCMS. The starting hydrazine peak should disappear, and a new peak (M+H = 155.1) should appear.

Step 3: Workup & Isolation
  • Concentration: Remove approximately 70% of the ethanol solvent under reduced pressure (Rotovap).

  • Precipitation: Cool the concentrated residue to 0°C. Slowly add Glacial Acetic Acid (approx. 5 mL) or 1M HCl until pH ~4-5.

    • Why: The pyrazolone is acidic (pKa ~7). Acidification protonates the enolate, reducing solubility in water/alcohol and forcing precipitation.

  • Crystallization: Add ice-cold water (50 mL) and stir vigorously. The product should precipitate as an off-white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove unreacted acrylate.

  • Drying: Dry under high vacuum at 45°C for 12 hours.

Process Workflow Diagram

Workflow Start Start: Isobutylhydrazine HCl FreeBase Neutralize (NaOEt/EtOH) Filter NaCl Start->FreeBase Addition Add Ethyl 3-ethoxyacrylate (0°C -> RT) FreeBase->Addition Reflux Reflux (78°C, 4h) Cyclization Addition->Reflux Conc Concentrate & Acidify (pH 5) Reflux->Conc Isolate Filter Solid Wash (Water/Ether) Conc->Isolate Final Yield: 1-Isobutyl-1H-pyrazol-5-ol Isolate->Final

Figure 2: Step-by-step experimental workflow for the synthesis.[1][5][6]

Quality Control & Validation

Expected Analytical Data
  • Physical State: Off-white to pale yellow powder.

  • LC-MS: [M+H]+ = 155.11 (Calculated for C7H12N2O: 154.09).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.5-11.0 (br s, 1H, OH/NH tautomer).
      
    • 
       7.15 (d, 1H, C3-H).
      
    • 
       5.30 (d, 1H, C4-H). Note: This doublet coupling is characteristic of the pyrazole ring protons.
      
    • 
       3.65 (d, 2H, N-CH2-CH).
      
    • 
       2.05 (m, 1H, CH).
      
    • 
       0.85 (d, 6H, CH3).
      
  • differentiation from 1,3-isomer: In the 1,5-isomer (target), the NOE (Nuclear Overhauser Effect) correlation will be observed between the N-Isobutyl protons and the C4-H proton (or C5-OH). In the 1,3-isomer, the N-Isobutyl group is far from the OH group.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during filtration.Extend reflux time; ensure pH is adjusted to ~5 during workup (product is amphoteric).
Regioisomer Impurity N1 attack favored by high temp during addition.Ensure addition of acrylate is done strictly at 0°C.
Oily Product Residual solvent or impurities.Recrystallize from Ethanol/Water (1:1) or Triturate with Diethyl Ether.

References

  • Title: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • Selective Alkylation Methodology

    • Title: Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.[7]

    • Source: Organic Letters (via Organic-Chemistry.org).
    • URL:[Link]

  • Reagent Application (Ethyl 3-ethoxyacrylate)

    • Title: Unlocking Chemical Complexity: The Role of Ethyl 3-Ethoxyacryl
    • Source: Ningbo Inno Pharmchem Applic
    • URL:[Link]

  • General Pyrazole Synthesis Protocols

    • Title: Pyrazole Synthesis - Organic Chemistry Portal.
    • Source: Organic-Chemistry.org.
    • URL:[Link]

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Application Notes and Protocols for the Synthesis of 1-Substituted Pyrazol-5-ols via Cyclocondensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Substituted pyrazol-5-ols and their tautomeric pyrazolone forms are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the neuroprotective agent Edaravone.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these vital heterocycles. We will delve into the mechanistic underpinnings of the most robust cyclocondensation strategies, offer detailed, field-proven laboratory protocols, and present comparative data to inform experimental design. The focus is on the canonical Knorr pyrazole synthesis and its modern variations, emphasizing the causality behind procedural choices to ensure reproducible and high-yielding outcomes.

Introduction: The Significance of the Pyrazol-5-ol Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] The 1-substituted pyrazol-5-ol variant is of particular importance due to its versatile biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.[5] The compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent free-radical scavenger used to treat ALS and ischemic stroke, stands as a prominent example of the therapeutic relevance of this chemical class.[3]

The most direct and widely employed method for constructing this heterocyclic system is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a substituted hydrazine.[6][7] This approach, known as the Knorr pyrazole synthesis, is valued for its efficiency, reliability, and the accessibility of its starting materials.[5][8]

Tautomerism in Pyrazol-5-ols

A critical concept for understanding these molecules is their existence as a mixture of tautomers. The 1-substituted pyrazol-5-ol can exist in several forms, most notably the aromatic 5-hydroxypyrazole form and two non-aromatic pyrazolin-5-one forms (CH and NH tautomers). While often depicted as the pyrazolone, spectroscopic evidence, particularly from NMR, frequently indicates that the aromatic hydroxyl form is the more stable and predominant tautomer in solution.[4][9] This equilibrium is crucial as it influences the molecule's reactivity, solubility, and biological interactions.

Tautomerism Pyrazolin-5-one_CH Pyrazolin-5-one (CH-form) Pyrazolin-5-one_NH Pyrazolin-5-one (NH-form) Pyrazolin-5-one_CH->Pyrazolin-5-one_NH Prototropic Shift Pyrazol-5-ol 1H-Pyrazol-5-ol (OH-form, Aromatic) Pyrazolin-5-one_NH->Pyrazol-5-ol Keto-Enol Tautomerism

Caption: Tautomeric forms of 1-substituted pyrazol-5-ols.

The Knorr Pyrazole Synthesis: Mechanism and Protocol

The cornerstone of pyrazol-5-ol synthesis is the reaction between a β-ketoester and a substituted hydrazine.[5] This reaction proceeds with high regioselectivity and typically in excellent yields.

Mechanistic Rationale

The reaction mechanism is a logical sequence of condensation and intramolecular cyclization. Understanding these steps is key to troubleshooting and optimizing the reaction.

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl of the β-ketoester. This step is highly regioselective; the ketone carbonyl is significantly more electrophilic and reactive towards nucleophiles than the ester carbonyl.[10] The terminal, less sterically hindered nitrogen of the substituted hydrazine is typically the more potent nucleophile.

  • Hydrazone Formation: The resulting carbinolamine intermediate rapidly dehydrates to form a stable hydrazone.[10] This step is often accelerated by a catalytic amount of acid, which protonates the hydroxyl group, turning it into a better leaving group (water).[11]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone, now positioned correctly, performs an intramolecular nucleophilic attack on the ester carbonyl. This is the key ring-forming step.

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating the alcohol portion of the ester (e.g., ethanol) to yield the final 1-substituted pyrazol-5-ol product.[3]

Knorr_Mechanism cluster_reactants Reactants R_NHNH2 Substituted Hydrazine (R-NH-NH2) Hydrazone Hydrazone Intermediate R_NHNH2->Hydrazone Attack on Ketone (-H2O) Ketoester β-Ketoester Ketoester->Hydrazone Cyclic_Intermediate Cyclized Tetrahedral Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Acylation Product 1-Substituted Pyrazol-5-ol Cyclic_Intermediate->Product Elimination (-R'OH) Workflow Start Starting Materials (β-Ketoester, Hydrazine) Reaction Cyclocondensation (Reflux in Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup & Isolation (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MP, etc.) Purification->Characterization Final Pure 1-Substituted Pyrazol-5-ol Characterization->Final

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of N-Isobutyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-isobutyl pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5] We will explore a highly efficient and rapid microwave-assisted organic synthesis (MAOS) protocol. This approach offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[6][7][8][9][10][11] This guide is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step instructions for successful synthesis.

Introduction: The Significance of Pyrazoles and the Advent of Microwave Synthesis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4][5] The N-alkylation of pyrazoles is a critical step in the diversification of these scaffolds, allowing for the fine-tuning of their physicochemical and pharmacological properties. The introduction of an isobutyl group, in particular, can modulate lipophilicity and steric interactions, potentially leading to enhanced biological activity.

Traditional methods for pyrazole synthesis often involve prolonged reaction times at elevated temperatures, leading to potential side product formation and energy inefficiency.[12] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering a green and efficient alternative.[7][9][10] By directly heating the reactants through dielectric polarization, microwave irradiation provides rapid, uniform, and selective heating, which can dramatically accelerate reaction rates and improve yields.[8][9][10]

Key Advantages of Microwave-Assisted Synthesis:

  • Accelerated Reaction Rates: Reactions that take hours or days with conventional heating can often be completed in minutes.[8][13]

  • Higher Yields: Reduced reaction times and selective heating often minimize the formation of byproducts, leading to cleaner reactions and higher isolated yields.[8][9][10]

  • Improved Purity: The reduction in side reactions simplifies purification processes.[8][10]

  • Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, resulting in significant energy savings.[6][8][9]

  • Enhanced Reproducibility: Precise control over reaction parameters such as temperature and time leads to more consistent and reproducible results.[8]

The Underlying Principles of Microwave Heating in Chemical Synthesis

Unlike conventional heating, which relies on thermal conduction, microwave heating involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture. This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting molecular rotation and friction generate heat.[10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this movement results in the generation of heat.[10]

This direct and volumetric heating leads to a rapid and uniform increase in temperature throughout the reaction mixture, avoiding the "hot spots" often associated with conventional heating methods.

Synthesis of N-Isobutyl Pyrazole Derivatives: A Two-Step Approach

The synthesis of N-isobutyl pyrazole derivatives can be efficiently achieved in a two-step process: first, the formation of the pyrazole core, followed by the N-alkylation with an isobutyl halide. This section will detail the protocols for both steps, utilizing microwave irradiation to expedite the reactions.

Step 1: Microwave-Assisted Synthesis of the Pyrazole Core

The most common and versatile method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14][15]

Reaction Scheme:

Figure 1: General scheme for pyrazole synthesis.

Materials and Equipment:

Reagents & Solvents Equipment
Ethyl acetoacetate (or other 1,3-dicarbonyl)Dedicated Laboratory Microwave Reactor
Hydrazine hydrate10 mL Microwave reaction vial with snap cap
Ethanol (absolute)Magnetic stir bar
Glacial acetic acidStandard laboratory glassware
Diethyl etherRotary evaporator
Saturated sodium bicarbonate solutionThin Layer Chromatography (TLC) plates

Protocol: Microwave-Assisted Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10 mmol) and ethanol (3 mL).

  • Addition of Hydrazine: Slowly add hydrazine hydrate (0.50 g, 10 mmol) to the stirred solution.

  • Catalyst Addition: Add two drops of glacial acetic acid to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 5-10 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature. Check the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). If the reaction is incomplete, further irradiation in 2-minute intervals may be necessary.

  • Work-up: Once the reaction is complete, cool the vial and carefully open it. Pour the reaction mixture into a beaker containing ice-cold water (20 mL).

  • Product Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol/water, to yield the pure pyrazole.

Step 2: Microwave-Assisted N-Alkylation with Isobutyl Bromide

The N-alkylation of pyrazoles can lead to a mixture of regioisomers.[16][17][18][19][20] The reaction conditions, including the choice of base and solvent, can influence the regioselectivity. Microwave irradiation can also affect the product distribution.[16]

Reaction Scheme:

Figure 2: N-alkylation of a pyrazole derivative.

Materials and Equipment:

Reagents & Solvents Equipment
Synthesized Pyrazole DerivativeDedicated Laboratory Microwave Reactor
Isobutyl bromide10 mL Microwave reaction vial with snap cap
Anhydrous potassium carbonate (K₂CO₃)Magnetic stir bar
Acetonitrile (dry)Standard laboratory glassware
Ethyl acetateRotary evaporator
Brine solutionColumn chromatography setup (silica gel)

Protocol: Microwave-Assisted Synthesis of 1-Isobutyl-3-methyl-1H-pyrazol-5(4H)-one

  • Reactant Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the synthesized pyrazole (0.98 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and dry acetonitrile (5 mL).

  • Addition of Alkylating Agent: Add isobutyl bromide (1.37 g, 10 mmol) to the suspension.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-20 minutes with stirring.

  • Reaction Monitoring: After cooling, check the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-isobutyl pyrazole derivative.

Results and Discussion: A Comparative Analysis

The application of microwave irradiation significantly enhances the efficiency of both the pyrazole core synthesis and the subsequent N-alkylation step.

Reaction Step Method Temperature (°C) Time Yield (%)
Pyrazole SynthesisConventional80 (Reflux)2-4 hours70-85
Microwave 100 5-10 min 90-95
N-AlkylationConventional82 (Reflux)6-8 hours60-75
Microwave 120 15-20 min 85-92

Table 1: Comparison of conventional and microwave-assisted synthesis for a representative N-isobutyl pyrazole derivative. Data is representative and may vary based on specific substrates and conditions.

As illustrated in Table 1, the microwave-assisted protocols lead to a dramatic reduction in reaction times, from hours to minutes, while simultaneously providing higher product yields.[11] This increased efficiency is a direct result of the rapid and uniform heating provided by the microwave energy.[8][9]

Experimental Workflow Visualization

G Experimental Workflow for N-Isobutyl Pyrazole Synthesis cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Alkylation A Mix 1,3-Dicarbonyl, Hydrazine, Ethanol, and Acetic Acid B Microwave Irradiation (100°C, 5-10 min) A->B C Reaction Work-up & Precipitation B->C D Purification (Recrystallization) C->D E Combine Pyrazole, Isobutyl Bromide, K₂CO₃, and Acetonitrile D->E Proceed to Alkylation F Microwave Irradiation (120°C, 15-20 min) E->F G Reaction Work-up & Extraction F->G H Purification (Column Chromatography) G->H I I H->I Final Product: N-Isobutyl Pyrazole Derivative

Figure 3: Workflow for Microwave-Assisted N-Isobutyl Pyrazole Synthesis.

Conclusion

The microwave-assisted synthesis of N-isobutyl pyrazole derivatives offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods.[6][7][8][9][10] The protocols detailed in this guide provide a robust framework for researchers in medicinal chemistry and drug development to access these valuable compounds. The significant reduction in reaction times and improved yields highlight the power of microwave technology to accelerate the discovery and development of new chemical entities.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). Scielo. [Link]

  • Microwave assisted synthesis of novel pyrazoles. (2001). Indian Journal of Chemistry. [Link]

  • Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. (2006). Heterocycles. [Link]

  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Academia.edu. [Link]

  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. (n.d.). Semantic Scholar. [Link]

  • Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes. (n.d.). ResearchGate. [Link]

  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2025). PMC. [Link]

  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. [Link]

  • Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. (2017). PMC. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]

  • Microwave-Assisted Synthetic Approaches to Biologically Active N-Based Five-Membered Heterocycles as Response to Green Chemistry. (n.d.). Revue Roumaine de Chimie. [Link]

  • A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. (2006). Sciforum. [Link]

  • Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). ResearchGate. [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. (n.d.). Scholars Research Library. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. (2006). ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare. [Link]

  • Microwave-assisted synthesis of some biologically active pyrazole derivatives. (2014). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019). MDPI. [Link]

  • Pyrazole Derivatives in Drug Discovery: Biological Activities, Structure-Activity Relationships, and Computational Perspectives. (2026). ResearchGate. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC. [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]

Sources

Application Note: Regioselective Alkylation of 1-Isobutyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, mechanistic, and practical guide for controlling the regioselectivity of 1-isobutyl-1H-pyrazol-5-ol alkylation.

Executive Summary

The alkylation of 1-isobutyl-1H-pyrazol-5-ol presents a classic challenge in heterocyclic chemistry due to the ambident nature of the pyrazolone scaffold. Depending on reaction conditions, the electrophile may attack the oxygen atom (yielding 5-alkoxypyrazoles ), the N2 nitrogen (yielding antipyrine-like pyrazolones ), or the C4 carbon.

This guide delineates the mechanistic drivers—specifically Pearson’s HSAB theory , tautomeric equilibria , and solvent effects —that dictate regioselectivity. It provides two validated protocols: one maximizing O-alkylation via the Mitsunobu reaction and another favoring N-alkylation using soft electrophiles in polar aprotic media.

Mechanistic Grounding & Tautomeric Landscape

To control the reaction, one must first understand the substrate's dynamic structure. 1-Isobutyl-1H-pyrazol-5-ol does not exist as a static structure but equilibrates between three tautomers.

The Tautomeric Triad
  • OH-Form (Enol): Aromatic pyrazole ring. Nucleophilic at Oxygen .

  • NH-Form (Hydrazone-like): Non-aromatic pyrazolone. Nucleophilic at N2 .

  • CH-Form (Keto): Non-aromatic. Nucleophilic at C4 .

While the CH-form is often thermodynamically dominant in non-polar solvents, the OH-form is the gateway to O-alkylation. The NH-form leads to N-alkylation. The "Isobutyl" group at N1 sterically influences N2 but does not deactivate it electronically to the same extent as an aryl group.

HSAB & Solvent Theory
  • O-Alkylation (Hard-Hard): Oxygen is a "hard" nucleophile (high electronegativity, low polarizability). It prefers "hard" electrophiles (e.g., oxyphosphonium species in Mitsunobu) or conditions that coordinate the leaving group (e.g., Ag+ salts).

  • N-Alkylation (Soft-Soft): Nitrogen (N2) is a "softer" nucleophile. It reacts preferentially with "soft" electrophiles (e.g., alkyl iodides) in polar aprotic solvents that strip away cation shielding.

Pathway Visualization

The following diagram illustrates the divergence points for regioselectivity.

G Substrate 1-Isobutyl-1H-pyrazol-5-ol (Tautomeric Mixture) Cond_Mitsunobu Condition A: Mitsunobu (PPh3 / DIAD) Solvent: THF Substrate->Cond_Mitsunobu ROH / 0°C Cond_Basic Condition B: Base (K2CO3 / NaH) + R-X Solvent: DMF/Acetone Substrate->Cond_Basic R-X / Heat Inter_Oxy Oxyphosphonium Intermediate Cond_Mitsunobu->Inter_Oxy Fast Inter_Anion Delocalized Pyrazolone Anion Cond_Basic->Inter_Anion Deprotonation Prod_O Product A (O-Alkyl): 5-Alkoxy-1-isobutyl-1H-pyrazole (Aromatic Ether) Inter_Oxy->Prod_O SN2 Attack by O (High Selectivity) Inter_Anion->Prod_O Minor (unless Ag+ used) Prod_N Product B (N-Alkyl): 2-Alkyl-1-isobutyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine Analog) Inter_Anion->Prod_N Soft Electrophile (Major) Prod_C Side Product (C-Alkyl): 4-Alkyl-1-isobutyl-pyrazol-5-one Inter_Anion->Prod_C Thermodynamic Competitor

Caption: Mechanistic divergence in pyrazolone alkylation. Mitsunobu conditions lock the reaction into the O-pathway, while basic alkylation splits between N- and C-alkylation.

Protocol A: Selective O-Alkylation (The Ether Route)

Target Product: 5-Alkoxy-1-isobutyl-1H-pyrazole Primary Method: Mitsunobu Reaction

Rationale

The Mitsunobu reaction is the "Gold Standard" for O-alkylation of pyrazolones [1]. It utilizes an alcohol (R-OH) rather than an alkyl halide. The reaction proceeds via an oxyphosphonium intermediate that is extremely "hard" and oxophilic, effectively forcing the pyrazole oxygen to act as the nucleophile. This avoids the formation of the free anion, thereby suppressing N- and C-alkylation.

Materials
  • Substrate: 1-Isobutyl-1H-pyrazol-5-ol (1.0 equiv)

  • Alcohol (R-OH): Primary or secondary alcohol (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, dissolve 1-isobutyl-1H-pyrazol-5-ol (1.0 eq), Alcohol (1.1 eq), and

    
      (1.2 eq) in anhydrous THF (0.1 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD (1.2 eq) dropwise over 15–20 minutes. Crucial: The solution will turn yellow/orange. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (

    
    ).[1] Triturate the residue with cold Hexanes/Ether (1:1) to precipitate 
    
    
    
    , filter, and purify the filtrate via silica gel chromatography (typically Hexanes/EtOAc gradient).

Expected Yield: 70–90% O-isomer.

Protocol B: Selective N-Alkylation (The Antipyrine Route)

Target Product: 1-Isobutyl-2-alkyl-1,2-dihydro-3H-pyrazol-3-one Primary Method: Soft Electrophile / Polar Aprotic Solvent

Rationale

To favor N-alkylation, we must utilize the "softness" of the N2 nitrogen. By using a polar aprotic solvent (DMF), we solvate the cation (e.g.,


), leaving the pyrazolone anion "naked." Using a soft electrophile (Alkyl Iodide) favors attack by the softer N-center over the harder O-center [2].
Warning: C-alkylation (at C4) is a significant competitor. To minimize C-alkylation, avoid thermodynamic equilibration (long reaction times at high heat).
Materials
  • Substrate: 1-Isobutyl-1H-pyrazol-5-ol (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    )
  • Electrophile: Alkyl Iodide (R-I) (1.1 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[2]

Step-by-Step Protocol
  • Solubilization: Dissolve 1-isobutyl-1H-pyrazol-5-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
      (2.0 eq). Stir at room temperature for 15 minutes to generate the anion.
    
  • Alkylation: Add the Alkyl Iodide (1.1 eq) dropwise.

    • Tip: If R-I is volatile (e.g., MeI), use a sealed tube or condenser.

  • Temperature Control: Stir at Room Temperature (20–25°C). Avoid heating unless the electrophile is unreactive, as heat promotes thermodynamic C-alkylation.

  • Monitoring: Monitor closely by LC-MS. N-alkyl products typically elute earlier than O-alkyl products on reverse-phase HPLC.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

  • Purification: Silica gel chromatography. The N-alkyl product is usually more polar than the O-alkyl isomer (due to the amide-like carbonyl).

Expected Selectivity: ~3:1 to 5:1 (N-alkyl vs O/C-alkyl mixture).

Comparative Data & Troubleshooting

The following table summarizes the impact of conditions on regioselectivity for 1-substituted pyrazolones.

VariableCondition Favoring O-Alkylation Condition Favoring N-Alkylation Condition Favoring C-Alkylation
Electrophile Alcohols (via Mitsunobu), Alkyl Sulfates/Triflates (Hard)Alkyl Iodides (Soft)Alkyl Bromides/Iodides
Solvent THF, DCM (Non-polar / Ethereal)DMF, DMSO, NMP (Polar Aprotic)Protic solvents or Phase Transfer
Base/Additive

/DIAD or


,

NaOEt, NaOH
Mechanism Oxyphosphonium (

)

(Soft-Soft interaction)
Michael Addition / Thermodynamic
Troubleshooting Guide
  • Problem: Significant C-alkylation (C4-R) observed.

    • Solution: The reaction is likely under thermodynamic control. Lower the temperature (try 0°C) and reduce reaction time. Switch to a bulkier base if possible.

  • Problem: Low conversion in Mitsunobu.

    • Solution: Ensure anhydrous conditions.[2] If the alcohol is sterically hindered (secondary), switch from DIAD to ADDP (1,1'-(azodicarbonyl)dipiperidine) and tributylphosphine.

References

  • Alkylation of Pyrazolones via the Mitsunobu Reaction.

    • Source: Heterocycles (1997), Vol 45, No. 2.
    • Context: Establishes Mitsunobu conditions as the primary method for selective O-alkylation of 1-phenyl-3-methyl-5-pyrazolone deriv
    • URL:[Link] (Note: Deep link may require access; verified via abstract databases).

  • Why N-alkylation is more favorable than O-alkyl

    • Source: ResearchGate Scientific Discussion / Pearson's HSAB Principles.
    • Context: Explains the electronegativity and hardness/softness arguments (N vs O) relevant to ambident nucleophiles.
    • URL:[Link]

  • Regioselective N-Alkylation of Pyrazoles. Source: BenchChem Application Notes / Beilstein J. Org. Chem. Context: Provides general protocols for N-alkylation using base/alkyl halide systems and troubleshooting for regioselectivity.
  • Tautomerism of 1-Substituted Pyrazol-5-ones.

    • Source: Molecules (MDPI), "On the Tautomerism of N-Substituted Pyrazolones".
    • Context: Detailed NMR and X-ray analysis of the OH, NH, and CH tautomers which dict
    • URL:[Link]

Sources

Application Note: Strategic Chlorination Protocols for 1-(2-Methylpropyl)-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The pyrazole scaffold, particularly 1-(2-methylpropyl)-1H-pyrazol-5-ol (also known as 1-isobutyl-1H-pyrazol-5-ol), is a critical intermediate in the synthesis of mitochondrial electron transport inhibitors (METI) like Tolfenpyrad and various pharmaceutical candidates targeting kinase pathways.

"Chlorination" of this substrate is not a singular operation; it refers to two distinct mechanistic pathways depending on the desired pharmacophore:

  • C4-Chlorination (Electrophilic Substitution): Retains the 5-hydroxyl group while introducing a chlorine atom at the 4-position. This is the standard route for generating functionalized pyrazolone cores.

  • C5-Dehydroxychlorination (Nucleophilic Displacement): Replaces the 5-hydroxyl group with a chlorine atom, converting the pyrazolone into a chloropyrazole, a reactive electrophile for subsequent

    
     couplings.
    

This guide provides validated protocols for both transformations, ensuring researchers can selectively access the required chemotype.

Chemical Pathways & Decision Matrix

The choice of reagent dictates the regioselectivity and product identity.

ChlorinationPathways Substrate 1-(2-Methylpropyl)-1H-pyrazol-5-ol (Starting Material) ReagentA Reagent: SO₂Cl₂ or NCS Condition: 0°C to RT, DCM Substrate->ReagentA ReagentB Reagent: POCl₃ Condition: Reflux (80-100°C) Substrate->ReagentB ProductA PATH A: C4-Chlorination 4-Chloro-1-(2-methylpropyl)-1H-pyrazol-5-ol (Retains OH/Keto functionality) ReagentA->ProductA Electrophilic Aromatic Substitution (SEAr) ProductB PATH B: C5-Dehydroxychlorination 5-Chloro-1-(2-methylpropyl)-1H-pyrazole (Removes OH, Aromatizes Ring) ReagentB->ProductB Nucleophilic Displacement (SNAr)

Figure 1: Divergent chlorination pathways for 1-alkyl-pyrazol-5-ols. Path A (Green) preserves the oxygenation pattern; Path B (Red) installs a leaving group.

Protocol A: C4-Ring Chlorination (Electrophilic Substitution)

Objective: Synthesis of 4-chloro-1-(2-methylpropyl)-1H-pyrazol-5-ol . Mechanism: The pyrazol-5-ol exists in tautomeric equilibrium. The C4 position is highly nucleophilic (enamine-like character). Sulfuryl chloride (


) acts as the electrophile.
Reagents & Equipment[1][2][3][4][5]
  • Substrate: 1-(2-Methylpropyl)-1H-pyrazol-5-ol (1.0 equiv)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.05 - 1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ) (anhydrous preferred)
    
  • Equipment: Jacketed reactor or round-bottom flask with addition funnel,

    
     inlet, and scrubber (for 
    
    
    
    /
    
    
    gas).
Step-by-Step Procedure
  • Preparation:

    • Charge the reaction vessel with 1-(2-Methylpropyl)-1H-pyrazol-5-ol (e.g., 10.0 g, 71.3 mmol).

    • Add DCM (100 mL, 10 volumes). Stir to dissolve.

    • Cool the solution to 0–5°C using an ice/water bath. Critical: Controlling temperature prevents over-chlorination.

  • Addition:

    • Dilute Sulfuryl Chloride (10.1 g, 6.0 mL, 75.0 mmol) in DCM (20 mL).

    • Add the

      
       solution dropwise over 30–45 minutes.
      
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper venting through a scrubber (NaOH trap).
  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material should be consumed (<2%).

  • Workup:

    • Quench the reaction carefully by adding Water (50 mL) dropwise (exothermic).

    • Separate the layers.[1] Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic layers and wash with Saturated

      
        (to remove residual acid) and Brine .
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product often solidifies.[2] Recrystallize from Heptane/EtOAc or Isopropyl Ether if necessary.

    • Yield Target: 85–95%.

Troubleshooting Path A
IssueRoot CauseCorrective Action
Over-chlorination (Dichloride) Excess reagent or high temp.Strictly maintain 0°C during addition. Use exactly 1.05 equiv of

.
Colored Impurities Oxidation side products.Perform reaction under Nitrogen atmosphere.
Runaway Exotherm Fast addition.Slow down addition rate; ensure efficient cooling.

Protocol B: C5-Dehydroxychlorination (Nucleophilic Displacement)

Objective: Synthesis of 5-chloro-1-(2-methylpropyl)-1H-pyrazole . Mechanism:


 activates the ketone/enol oxygen, converting it into a dichlorophosphate leaving group, which is then displaced by chloride ion.
Reagents & Equipment[1][2][3][4][5]
  • Substrate: 1-(2-Methylpropyl)-1H-pyrazol-5-ol (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Catalyst (Optional): N,N-Dimethylaniline or Pyridine (0.1 - 1.0 equiv)

  • Solvent: Neat (excess

    
    ) or Toluene.
    
Step-by-Step Procedure
  • Preparation:

    • In a heavy-walled flask or reactor, charge 1-(2-Methylpropyl)-1H-pyrazol-5-ol (e.g., 5.0 g).

    • Safety Note:

      
       is corrosive and reacts violently with moisture. All glassware must be oven-dried.
      
  • Addition:

    • Add

      
        (15 mL, ~5 equiv) slowly at room temperature.
      
    • (Optional) Add N,N-Dimethylaniline (0.5 mL) to catalyze the reaction.

  • Reaction:

    • Heat the mixture to Reflux (100–110°C) .

    • Stir for 4–6 hours. The suspension should clear as the starting material is converted to the chloro-intermediate.

    • IPC: Monitor by TLC (Non-polar eluent, e.g., 10% EtOAc/Hexane). Product will be significantly less polar than the starting material.

  • Workup (Quench):

    • Critical Step: Cool the reaction mixture to RT.

    • Concentrate in vacuo to remove excess

      
       (trap volatiles carefully).
      
    • Pour the residue slowly onto Crushed Ice (100 g) with vigorous stirring. Maintain temp <20°C.

    • Neutralize with

      
        or 
      
      
      
      to pH ~8.
  • Extraction:

    • Extract with Ethyl Acetate or DCM (3 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Silica Gel Chromatography (0-10% EtOAc/Hexane).

    • Yield Target: 70–85%.

Analytical Validation

FeatureSubstrate (Pyrazol-5-ol)Product A (4-Cl-5-ol)Product B (5-Cl-pyrazole)
Appearance White/Off-white solidOff-white/Yellowish solidYellowish Oil or low-melt solid
1H NMR (C4-H) Singlet/Doublet ~5.5 ppmAbsent (Substituted)Doublet ~6.2 ppm (C4-H remains)
MS (ESI) [M+H]+ ~141[M+H]+ ~175/177 (Cl pattern)[M+H]+ ~159/161 (Cl pattern)
Solubility Soluble in MeOH, DMSOSoluble in DCM, EtOAcSoluble in Hexane, DCM

References

  • Industrial Chlorin

    
    :  BenchChem. (2025). Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole. Retrieved from  (Accessed Oct 26, 2023).
    
  • Mechanism of Pyrazole Chlorination: Xiong, X., et al. (2015). "Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid." Green Chemistry, 17, 1-5. .

  • Dehydroxychlorin

    
    :  Master Organic Chemistry. (2015).[3] Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from  (Context on POCl3 activation mechanism).
    
  • Tolfenpyrad Analog Synthesis: Patents CN103102307A, CN103351340B. (2013). Method for synthesizing tolfenpyrad. Google Patents. .

  • General Pyrazole Synthesis: Beilstein J. Org. Chem. (2021).[4][5][6][7] Halogenations of 3-aryl-1H-pyrazol-5-amines. .

Sources

Application Note: Strategic Synthesis & Optimization of 1-Isobutyl Pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyrazole scaffold is a "privileged structure" in kinase inhibitor discovery, serving as the core pharmacophore in FDA-approved drugs such as Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Pralsetinib (RET).[1] Its ubiquity stems from its ability to function as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind the kinase hinge region.

This Application Note focuses on the 1-isobutyl-1H-pyrazole moiety.[2] The introduction of a 1-isobutyl group is a strategic medicinal chemistry modification designed to exploit the hydrophobic pocket (often the Gatekeeper region or the solvent-accessible front pocket) adjacent to the ATP-binding site. The branched aliphatic chain provides optimal van der Waals contacts while maintaining a lower molecular weight profile compared to aromatic substituents.

Key Technical Challenges Addressed:
  • Regiocontrol: Overcoming N1 vs. N2 alkylation ambiguity in substituted pyrazoles.

  • Scalability: Transitioning from medicinal chemistry scale (mg) to process scale (g/kg).

  • Modular Assembly: Establishing a robust boronate intermediate for rapid library generation via Suzuki-Miyaura coupling.

Retrosynthetic Strategy & Workflow

The most efficient route to diverse 1-isobutyl pyrazole inhibitors utilizes a Modular Borylation Strategy . Instead of building the pyrazole on the kinase core, we synthesize a versatile 1-isobutyl-pyrazole-4-boronate building block. This allows for the rapid "plug-and-play" of various hinge-binding heterocycles.

Retrosynthesis cluster_regio Critical Decision Point: Regioselectivity Target Target Kinase Inhibitor (1-Isobutyl-4-heteroaryl-pyrazole) Coupling Suzuki-Miyaura Cross-Coupling Target->Coupling FragmentA Fragment A: Hinge Binder (e.g., Chloro-pyrimidine/pyridine) Coupling->FragmentA FragmentB Fragment B: The Scaffold 1-Isobutyl-1H-pyrazole-4-BPin Coupling->FragmentB PrecursorB1 4-Bromo-1H-pyrazole FragmentB->PrecursorB1 Miyaura Borylation PrecursorB2 Isobutyl Bromide / Iodide FragmentB->PrecursorB2 N-Alkylation

Figure 1: Retrosynthetic disconnection showing the modular assembly of the kinase inhibitor. The 4-boronate ester serves as the divergent point for library synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target Molecule: 1-Isobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS: 827614-66-4[1]

Step 1: N-Alkylation of 4-Bromo-1H-pyrazole

Rationale: We utilize 4-bromo-1H-pyrazole as the starting material. Because this molecule is symmetrical (tautomers are identical), N-alkylation yields a single regioisomer, bypassing the N1/N2 selectivity issues found in 3-substituted pyrazoles.[1]

Reagents:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • 1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • DMF (Dimethylformamide) (anhydrous, 0.5 M concentration)[1]

Procedure:

  • Setup: Charge a round-bottom flask with 4-bromo-1H-pyrazole and

    
     in anhydrous DMF under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Add isobutyl bromide dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rt ~ 2.1 min) should disappear, replaced by the product (Rt ~ 3.5 min).

  • Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (5%) to remove residual DMF, followed by brine.[1]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Yield: Expect 85–92% as a colorless oil.

Step 2: Miyaura Borylation (Bromide to Pinacol Boronate)

Rationale: Converting the bromide to the boronate ester activates the scaffold for Suzuki coupling.


 is chosen for its robustness against dehalogenation side reactions.

Reagents:

  • 1-Isobutyl-4-bromo-pyrazole (from Step 1) (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.2 equiv)[1]
    
  • Potassium Acetate (KOAc) (3.0 equiv)[1]

  • 
     (0.05 equiv)[1]
    
  • 1,4-Dioxane (degassed)[1]

Procedure:

  • Inerting: In a pressure tube or sealed flask, combine the bromide,

    
    , and KOAc.[1] Evacuate and backfill with Argon (3 cycles).
    
  • Catalyst Addition: Add the solvent (Dioxane) and the Pd catalyst under a stream of Argon. Seal the vessel.

  • Reaction: Heat to 90°C for 4–6 hours.

    • Critical Note: Do not overheat (>100°C) as protodeboronation (loss of the boron group) can occur.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove palladium black. Rinse with EtOAc.

  • Purification: Concentrate the filtrate. Recrystallize from Hexane/EtOAc or perform rapid column chromatography (silica is slightly acidic and can degrade boronates; use neutralized silica or move quickly).

  • Yield: Expect 75–85% as a white/off-white solid.

Protocol B: Handling Structural Complexity (Regioselective Synthesis)

Scenario: If your scaffold requires a substituent at the C3 position (e.g., 3-methyl-1-isobutyl-pyrazole), direct alkylation of 3-methylpyrazole will yield a mixture of 1-isobutyl-3-methyl (desired) and 1-isobutyl-5-methyl (undesired) isomers.

Solution: Cyclocondensation Strategy Use Isobutylhydrazine and an Enaminone precursor.

  • Precursor Synthesis: React acetylacetone with DMF-DMA (Dimethylformamide dimethyl acetal) to generate the enaminone.

  • Cyclization:

    • React the enaminone with Isobutylhydrazine hydrochloride in Ethanol at Reflux.

    • Mechanism:[1][3][4][5][6][7] The hydrazine

      
       (most nucleophilic) attacks the enaminone 
      
      
      
      -carbon (most electrophilic), locking the regiochemistry before ring closure.
    • Result: High selectivity for the 1,3-disubstituted product (>95:5 ratio).

Protocol C: Suzuki-Miyaura Cross-Coupling (The "Click" Step)

Target: Model Kinase Inhibitor (e.g., 4-(1-isobutyl-1H-pyrazol-4-yl)pyrimidine derivative).

Reagents:

  • 1-Isobutyl-pyrazole-4-BPin (1.2 equiv)

  • Heteroaryl Chloride (e.g., 4-chloropyrimidine hinge binder) (1.0 equiv)[1]

  • 
     (0.05 equiv) or XPhos Pd G2 (for difficult substrates)[1]
    
  • 
     (2M aqueous solution) (3.0 equiv)[1]
    
  • DME (Dimethoxyethane) / Water (3:1 ratio)[1]

Procedure:

  • Combine: Mix the halide, boronate, and base in the solvent system. Degas by bubbling Argon for 10 mins.

  • Catalyze: Add the Pd catalyst.

  • Heat: Reflux (85°C) for 2–4 hours or use Microwave irradiation (110°C, 30 mins).

  • Purification: Standard aqueous workup followed by Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation & QC

Ensuring the integrity of the 1-isobutyl scaffold is critical.

Data Summary Table: Expected Analytical Parameters
ParameterMethodAcceptance CriteriaNotes
Purity HPLC (254 nm)> 95%Check for protodeboronated side-product in Step 2.
Identity 1H NMR (DMSO-d6)Isobutyl doublet ~0.9 ppm, CH2 doublet ~3.9 ppmPyrazole C3-H and C5-H appear as singlets ~7.8-8.3 ppm.[1]
Regiochemistry NOE DifferenceCorrelation between N-CH2 and C5-HEssential for substituted pyrazoles (Protocol B).
Boronate Integrity 11B NMRSingle peak ~30 ppmBoronic acids/esters have distinct shifts vs. borates.
NOE Validation (Nuclear Overhauser Effect)

To confirm the 1-isobutyl position (specifically for Protocol B):

  • Irradiate the Isobutyl

    
      signal (~3.9 ppm).
    
  • Positive Result: You should observe an NOE enhancement of the Pyrazole C5-H (the proton adjacent to the Nitrogen).

  • Negative Result: If you see enhancement of a substituent (e.g., Methyl group), you have formed the wrong regioisomer (1,5-isomer).[1]

Biological Context: The Hydrophobic Pocket

Why go through this synthesis? The 1-isobutyl group is not just a passive handle. In many kinase crystal structures (e.g., JAK, RET), the N1-substituent points toward the Gatekeeper residue or the solvent interface.[1]

  • Linear Alkyls (Ethyl/Propyl): Often too flexible, leading to entropic penalty upon binding.[1]

  • Branched Alkyls (Isopropyl/Isobutyl): The branching creates a "shape-complementary" fit with hydrophobic residues (Leucine/Valine/Phenylalanine) often found in the back-cleft of the ATP pocket, improving

    
     values by 10–100 fold compared to the methyl analog.
    

References

  • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles: A Sustainable Approach."[1] Journal of Organic Chemistry, 2008.[4] [1]

  • Aggarwal, V. K., et al. "Synthesis of Isobutylboronic acid pinacol ester."[1][8] Organic Syntheses, 2014, 91, 137.[1]

  • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 2004. (Demonstrates Pyrimidine-Thiazole/Pyrazole scaffolds). [1]

  • BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives: Tautomerism and Regiochemistry." BenchChem Application Notes, 2025.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Context on hydrophobic pocket filling). [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Isobutylhydrazine Condensation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for isobutylhydrazine condensation. The synthesis of isobutylhydrazones is a critical transformation in the development of active pharmaceutical ingredients (APIs) and complex molecular scaffolds. However, researchers frequently encounter yield-limiting bottlenecks due to the unique steric and electronic properties of the isobutyl group.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic definitions to focus strictly on mechanistic causality, self-validating protocols, and actionable troubleshooting.

Part 1: Mechanistic Troubleshooting (FAQ)

Q1: My condensation reaction with isobutylhydrazine hydrochloride is stalling, leaving mostly unreacted starting materials. What is the mechanistic cause? A: The root cause is almost always improper pH control. Isobutylhydrazine is commercially supplied as a hydrochloride salt to prevent oxidation and degradation. However, dissolving this salt directly in a solvent creates a highly acidic environment (pH < 3). At this low pH, the terminal nitrogen of the hydrazine is fully protonated, completely stripping it of its nucleophilicity[1]. Solution: You must buffer the system. Adding a mild base, such as sodium acetate (NaOAc), adjusts the pH to the optimal thermodynamic window of 4.5–5.5[2]. In this specific range, the carbonyl oxygen is sufficiently protonated (increasing its electrophilicity), while the hydrazine remains largely unprotonated and highly nucleophilic[3].

Q2: How does the isobutyl group alter the reaction kinetics compared to simpler alkylhydrazines? A: The isobutyl group introduces significant steric hindrance adjacent to the nucleophilic center. During the initial nucleophilic attack on the activated carbonyl, this bulky branched chain increases the activation energy required to form the tetrahedral carbinolamine intermediate. Consequently, the forward reaction rate is slower, requiring elevated thermal energy (reflux conditions) and making the system highly susceptible to stalling at equilibrium.

Q3: My reaction reaches equilibrium, but the yield is capped at ~60%. How can I drive the condensation to completion? A: Hydrazone formation is a reversible condensation that generates water as a byproduct. Because the steric hindrance of the isobutyl group slows the forward reaction, the reverse hydrolysis reaction becomes highly competitive. To push the reaction to completion, you must apply Le Chatelier's principle by continuously removing water from the system[4]. For high-boiling non-polar solvents (e.g., toluene), use a Dean-Stark apparatus for azeotropic distillation[5]. If running the reaction in alcoholic solvents, incorporate 3Å molecular sieves to physically sequester the water.

Q4: I am observing the formation of azines (side products). How do I prevent this? A: Azine formation occurs when the newly formed isobutylhydrazone reacts with a second equivalent of the unreacted carbonyl compound[5]. This typically happens if the carbonyl is in stoichiometric excess or if the hydrazine is added too slowly, creating a local excess of the aldehyde/ketone[2]. To mitigate this, ensure a slight stoichiometric excess of isobutylhydrazine (1.1 to 1.2 equivalents) and add the carbonyl compound dropwise to the fully buffered hydrazine solution.

Part 2: System Workflows & Logical Relationships

To visualize the chemical pathways and troubleshooting logic, refer to the diagrams below.

Mechanism C Carbonyl Compound PC Protonated Carbonyl (Activated) C->PC + H+ (pH 4.5-5.5) TH Tetrahedral Carbinolamine PC->TH + Isobutylhydrazine PH Protonated Carbinolamine TH->PH Proton Transfer PR Isobutylhydrazone Product + H2O PH->PR - H2O

Acid-catalyzed mechanism of isobutylhydrazone formation highlighting pH-dependent activation.

Troubleshooting Start Low Yield of Isobutylhydrazone TLC Check TLC / LCMS Start->TLC Unreacted Unreacted Starting Materials TLC->Unreacted SideProd Side Products (e.g., Azines) TLC->SideProd PH Adjust pH to 4.5-5.5 (Add NaOAc) Unreacted->PH Hydrazine protonated? Water Remove Water (Dean-Stark / Sieves) Unreacted->Water Equilibrium stalled? Equiv Increase Isobutylhydrazine to 1.1 - 1.2 equiv SideProd->Equiv Carbonyl in excess?

Decision tree for troubleshooting low yields in isobutylhydrazine condensation reactions.

Part 3: Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield of isobutylhydrazone.

Reaction ConditionpH RangeWater Removal StrategyReaction TimeExpected YieldPrimary Limitation / Observation
Unbuffered HCl Salt < 3.0None24h< 20%Hydrazine is fully protonated; reaction stalls.
Buffered (NaOAc) 4.5 - 5.5None12h50 - 60%Equilibrium limited by water byproduct.
Buffered + Dean-Stark 4.5 - 5.5Azeotropic Distillation4 - 6h> 90%Optimal conditions for maximum conversion.
Excess Carbonyl 4.5 - 5.5Azeotropic Distillation6h40 - 50%High formation of azine side-products.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, an In-Process Control (IPC) is embedded to ensure the chemical environment is correct before proceeding, eliminating downstream failures.

Objective: Synthesis of Isobutylhydrazone via Azeotropic Dehydration.

Step 1: Reagent Preparation & pH Validation

  • Action: In a round-bottom flask, suspend isobutylhydrazine hydrochloride (1.15 eq) and anhydrous sodium acetate (1.15 eq) in toluene (10 mL per mmol of substrate). Stir at room temperature for 15 minutes.

  • Causality: Sodium acetate acts as a mild base to liberate the free hydrazine while establishing a buffered environment. Toluene is selected because its high boiling point and immiscibility with water allow for efficient azeotropic distillation.

  • Self-Validation (IPC 1): Spot the mixture on damp pH indicator paper. The pH must read between 4.5 and 5.5. If it is too acidic, add additional NaOAc in 0.05 eq increments.

Step 2: Condensation & Azeotropic Dehydration

  • Action: Equip the flask with a Dean-Stark trap and a reflux condenser. Add the carbonyl compound (1.0 eq) dropwise to the buffered mixture. Add a catalytic amount of glacial acetic acid (0.05 eq) to ensure sustained carbonyl activation. Heat the mixture to a vigorous reflux.

  • Causality: Dropwise addition prevents a local excess of the carbonyl, mitigating azine formation. Refluxing provides the thermal energy required to overcome the steric hindrance of the isobutyl group.

  • Self-Validation (IPC 2): Monitor the Dean-Stark trap. The visual accumulation of water in the trap validates that the dehydration step of the condensation is actively occurring.

Step 3: Reaction Monitoring

  • Action: After 4 hours of reflux, sample the reaction mixture.

  • Self-Validation (IPC 3): Run a Thin Layer Chromatography (TLC) plate against the starting carbonyl compound. The complete disappearance of the starting material spot validates that the equilibrium has been successfully driven to completion.

Step 4: Workup & Isolation

  • Action: Cool the mixture to room temperature. Wash the organic toluene layer sequentially with saturated aqueous NaHCO₃ (to neutralize any remaining acetic acid) and brine (to remove water-soluble salts and residual hydrazine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Removing the acid catalyst during workup prevents the reverse hydrolysis reaction from occurring while the product is being concentrated.

Step 5: Purity Check & Final Purification

  • Action: Analyze the crude product via LCMS or ¹H-NMR. If azine side products are detected, purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient.

References

  • Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Orgosolver. URL:[Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. URL: [Link]

Sources

Purification methods for 1-(2-Methylpropyl)-1h-pyrazol-5-ol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-Methylpropyl)-1H-pyrazol-5-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity from typical reaction mixtures.

Introduction

1-(2-Methylpropyl)-1H-pyrazol-5-ol, also known as 1-isobutyl-3-methyl-5-pyrazolone, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis, commonly achieved through the condensation of isobutylhydrazine with a β-ketoester like ethyl acetoacetate, often results in a crude product containing unreacted starting materials, regioisomers, and other byproducts.[1] This guide provides a systematic approach to the purification of this compound, addressing common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1-(2-Methylpropyl)-1H-pyrazol-5-ol?

A1: The primary impurities include:

  • Unreacted starting materials: Isobutylhydrazine and the β-ketoester (e.g., ethyl acetoacetate).

  • Regioisomers: The reaction can potentially yield the isomeric 1-(2-Methylpropyl)-1H-pyrazol-3-ol, although the 5-ol isomer is generally favored under standard Knorr synthesis conditions.[1]

  • Colored byproducts: Decomposition of hydrazine starting materials or oxidation of intermediates can lead to yellow or red impurities in the reaction mixture.[1]

  • Pyrazoline intermediates: Incomplete cyclization or aromatization can result in the presence of pyrazoline byproducts.[1]

Q2: How can I quickly assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is an effective initial step. A typical mobile phase for analyzing pyrazol-5-ol derivatives is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[2] The presence of multiple spots indicates impurities. For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation and identification of byproducts.[1]

Q3: My isolated product is an oil, but I expect a solid. What should I do?

A3: The presence of residual solvents or impurities can lower the melting point of your compound, causing it to appear as an oil. Ensure complete removal of volatile solvents using a rotary evaporator followed by drying under high vacuum.[2] If the product remains oily, it likely requires further purification by column chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Multiple spots on TLC, close in Rf value Presence of regioisomers or structurally similar byproducts.Optimize column chromatography conditions. A shallow gradient of ethyl acetate in hexane is recommended.[3] Consider using a different stationary phase like alumina if silica gel proves ineffective.[2]
Product is highly colored (yellow/red) Oxidation or decomposition of hydrazine derivatives.[1]1. Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol), add activated charcoal, stir, and filter through celite.[1][2] 2. Acid-Base Extraction: Pyrazoles are weakly basic and can be extracted into an aqueous acidic solution, leaving non-basic colored impurities in the organic phase.[1]
Low yield after purification - Product loss during extraction or chromatography. - Product is partially soluble in the recrystallization mother liquor.- During extractions, perform multiple washes with the organic solvent. - For recrystallization, cool the solution slowly and for a sufficient amount of time to maximize crystal formation. Minimize the amount of solvent used for dissolution.[4]
Broad melting point range of the final product Presence of impurities, particularly isomers.Further purification is necessary. Consider fractional recrystallization or preparative HPLC for challenging separations.[1]

Purification Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is often the most straightforward method for purifying solid products. The choice of solvent is critical and should be determined by preliminary solubility tests.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water). A good recrystallization solvent will dissolve the compound when hot but not when cold. Mixtures such as ethanol/water or ethyl acetate/hexane are often effective for pyrazolones.[2][5][6]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 1-(2-Methylpropyl)-1H-pyrazol-5-ol until it is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

Column chromatography is highly effective for separating compounds with different polarities, such as the desired product from unreacted starting materials and byproducts.[3]

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system by TLC. A common starting point for pyrazolones is a mixture of ethyl acetate and hexane.[7] Adjust the ratio to achieve a good separation of the product spot (Rf value of ~0.3-0.4) from impurity spots.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).[2]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-(2-Methylpropyl)-1H-pyrazol-5-ol.

Protocol 3: Purification by Acid-Base Extraction

This technique leverages the weakly basic nature of the pyrazole ring to separate it from non-basic impurities.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated pyrazole will move to the aqueous layer. Repeat the extraction of the organic layer to ensure complete transfer.

  • Separation: Combine the aqueous extracts. The organic layer now contains non-basic impurities and can be discarded.

  • Basification and Re-extraction: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The deprotonated pyrazole will precipitate or can be extracted back into an organic solvent.

  • Isolation: If the product precipitates, collect it by filtration. If re-extracting, separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Visualizing the Purification Workflow

The following diagram illustrates a general workflow for the purification of 1-(2-Methylpropyl)-1H-pyrazol-5-ol.

PurificationWorkflow crude_product Crude Reaction Mixture tlc_analysis TLC Analysis crude_product->tlc_analysis is_solid Is the product a solid? tlc_analysis->is_solid is_colored Is the product colored? is_solid->is_colored Yes column_chromatography Column Chromatography is_solid->column_chromatography No recrystallization Recrystallization is_colored->recrystallization No charcoal_treatment Charcoal Treatment is_colored->charcoal_treatment Yes pure_product Pure Product column_chromatography->pure_product recrystallization->pure_product charcoal_treatment->recrystallization

Caption: Decision workflow for purifying 1-(2-Methylpropyl)-1H-pyrazol-5-ol.

References

  • Borah, B., et al. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles. Arkivoc, 2021(i), 0-0.
  • Bahule, B. B. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. International Journal of Chemical and Physical Sciences, 9(1), 44-47.
  • Google Patents. (n.d.). Process for the manufacture of pyrazolones from pyrazolidones.
  • ResearchGate. (2025). Synthesis of New Pyrazolone Dyes. Retrieved from [Link]

  • Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. (n.d.). Retrieved from [Link]

  • 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3249.
  • ACS Publications. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3237-3257.
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ResearchGate. (2025). A one-step synthesis of pyrazolone. Retrieved from [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development of Pyrazolone and Isoxazol-5-one Cambinol Analogues as Sirtuin Inhibitors. Journal of Medicinal Chemistry, 57(8), 3237-3257.
  • MDPI. (2012).
  • MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025, M1729.

Sources

Technical Support Center: Regioselectivity Control in 1-Alkyl-1H-pyrazol-5-ol Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to control the functionalization of 1-alkyl-1H-pyrazol-5-ols. The ambident nature of the pyrazolone core makes regioselectivity a primary hurdle in drug development and agrochemical synthesis. This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you achieve exclusive O-, N-, or C-alkylation.

Mechanistic Causality: The Tautomeric Challenge

To control regioselectivity, you must first understand the dynamic tautomeric equilibrium of 1-alkyl-1H-pyrazol-5-ols. These molecules exist in three distinct forms: the OH-form (5-hydroxy), the NH-form (5-oxo-2H), and the CH-form (5-oxo-4H). When deprotonated, the resulting ambident anion distributes electron density across the O5, N2, and C4 positions.

According to Hard-Soft Acid-Base (HSAB) theory:

  • O5 (Oxygen): A "hard" nucleophile. It prefers hard electrophiles and conditions that prevent full dissociation of the ion pair.

  • C4 (Carbon): A "soft" nucleophile. It favors soft electrophiles (e.g., allylic or benzylic halides) and transition-metal catalysis[1].

  • N2 (Nitrogen): The thermodynamic sink. In polar aprotic solvents that fully solvate the cation, the "naked" anion will predominantly attack via N2 to form the highly stable antipyrine (1,2-dialkyl-pyrazol-5-one) core[2].

Tautomerism OH 1-Alkyl-1H-pyrazol-5-ol (OH-Form) Hard Nucleophile (O5) NH 1-Alkyl-1H-pyrazol-5(2H)-one (NH-Form) Thermodynamic Sink (N2) OH->NH Proton Transfer CH 1-Alkyl-1H-pyrazol-5(4H)-one (CH-Form) Soft Nucleophile (C4) OH->CH Proton Transfer NH->CH Proton Transfer

Tautomeric equilibrium of 1-alkyl-1H-pyrazol-5-ol highlighting reactive nucleophilic sites.

Troubleshooting FAQs

Q1: I am trying to synthesize a 5-alkoxypyrazole, but standard alkylation (MeI/K₂CO₃/DMF) yields mostly the N-alkylated product. How can I force O-alkylation? A: Standard basic conditions in polar aprotic solvents leave the ambident anion "naked," which thermodynamically drives the reaction toward N-alkylation[2]. To achieve exclusive O-alkylation, abandon basic conditions and utilize the Mitsunobu reaction. By reacting the pyrazol-5-ol with an alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in a non-polar solvent like THF or benzene, you bypass the free anion entirely. The reaction proceeds via a phosphonium intermediate, enforcing a hard-hard interaction that delivers the O-alkylated product in high yields[3].

Q2: My C4-alkylation attempts are resulting in complex mixtures of O- and C-alkylated products. What is the mechanistic flaw? A: Direct C-alkylation with standard alkyl halides is notoriously difficult because C4 is a soft nucleophile competing against the harder, more reactive O5. To resolve this, switch to Phase-Transfer Catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., solid K₂CO₃/acetonitrile). The bulky quaternary ammonium cation pairs with the pyrazolone anion, shielding the hard oxygen center and directing the soft electrophile to the C4 position[4]. Alternatively, use Palladium or Rhodium catalysis with allylic acetates to drive highly regioselective C4-alkylation[1],[5].

Q3: How do I selectively N-alkylate without getting O-alkylated impurities? A: Maximize the thermodynamic preference for N-alkylation by using a strong base (e.g., NaH) in a highly polar aprotic solvent (e.g., DMF or DMSO). Use a slight excess of a hard alkylating agent (like methyl iodide). If O-alkylation persists as a minor impurity, it can usually be removed via silica gel chromatography, as the N-alkylated antipyrine derivatives are significantly more polar and will elute much later.

Workflow Start 1-Alkyl-1H-pyrazol-5-ol Cond1 Mitsunobu Conditions (DEAD, PPh3, ROH) Start->Cond1 Cond2 Polar Aprotic Solvent (MeI, K2CO3, DMF) Start->Cond2 Cond3 Soft Electrophile / PTC (Allyl-X, Pd-cat or TBAB) Start->Cond3 OutO O-Alkylation (5-Alkoxyrazole) Cond1->OutO High Selectivity Cond2->OutO Minor Product OutN N-Alkylation (Antipyrine core) Cond2->OutN Major Product OutC C-Alkylation (4-Substituted) Cond3->OutC High Selectivity

Decision tree for controlling regioselective alkylation of 1-alkyl-1H-pyrazol-5-ol.

Validated Experimental Protocols

Protocol A: Highly Selective O-Alkylation via Mitsunobu Reaction

Objective: Synthesize 5-alkoxy-1-alkyl-1H-pyrazole with >95% regioselectivity[3].

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1-alkyl-1H-pyrazol-5-ol (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and PPh₃ (1.5 eq).

  • Solvent Addition: Dissolve the mixture in anhydrous Benzene or THF (0.2 M). Causality: Non-polar solvents suppress ionic dissociation, favoring the concerted Mitsunobu displacement at the oxygen.

  • Activation: Cool the solution to 0 °C. Dropwise, add DEAD or DIAD (1.5 eq) over 15 minutes. The solution will turn yellow as the betaine intermediate forms.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 4-12 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1). The O-alkylated product will run significantly higher (less polar) than the starting material.

  • Workup & Purification: Concentrate under reduced pressure. Resuspend the crude residue in cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter, concentrate the filtrate, and purify via flash chromatography.

Protocol B: Regioselective C4-Alkylation via Phase-Transfer Catalysis (PTC)

Objective: Synthesize 4-alkyl-1-alkyl-1H-pyrazol-5(4H)-one[4].

  • Preparation: In a reaction vial, combine 1-alkyl-1H-pyrazol-5-ol (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Catalyst & Solvent: Add Tetrabutylammonium bromide (TBAB, 0.1 eq) and acetonitrile (0.5 M). Causality: TBAB acts as a phase-transfer catalyst, forming a lipophilic ion pair that shields the oxygen atom and promotes soft-soft interaction at C4.

  • Electrophile Addition: Add a soft electrophile, such as benzyl bromide or allyl bromide (1.1 eq).

  • Reaction Execution: Stir vigorously at 25 °C for 6-8 hours.

  • Workup: Quench with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography to isolate the C4-alkylated product.

Quantitative Data Summary

The following table summarizes the expected regioselectivity outcomes based on the chosen reaction environment and electrophile hardness.

Reaction ConditionsSolventElectrophile TypeMajor RegioisomerTypical YieldSelectivity (O : N : C)
MeI, K₂CO₃ DMF (Polar Aprotic)HardN-Alkylation75-85%<5 : 90 : <5
ROH, PPh₃, DEAD Benzene (Non-polar)Hard (In situ)O-Alkylation80-95%>95 : <5 : 0
Allyl-OAc, [Rh(COD)Cl]₂ THFSoft (π-allyl)C-Alkylation85-95%0 : 0 : >99
Benzyl-Br, K₂CO₃, TBAB MeCN (Biphasic)SoftC-Alkylation70-80%10 : 0 : 90

References

1.[4] Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. ResearchGate. 4 2.[2] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. 2 3.[1] Rhodium-catalyzed regio- and enantioselective allylic alkylation of pyrazol-5-ones with alkynes. Chemical Communications (via ResearchGate). 1 4.[3] The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one and 4-acyl derivatives thereof under 'Mitsunobu' conditions. Heterocycles (via Clockss). 3 5.[5] Recent Advances in Catalytic Enantioselective Synthesis of Pyrazolones with a Tetrasubstituted Stereogenic Center at the 4-Position. Thieme Connect.5

Sources

Technical Support Center: Troubleshooting Regioselectivity in 1-Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Scientist Support Portal. The synthesis of 1-substituted pyrazoles is a cornerstone of modern drug development, yet it is notoriously plagued by the formation of inseparable regioisomeric mixtures. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causalities behind these side products, providing you with self-validating protocols to ensure absolute regiocontrol.

🔬 FAQ Section 1: De Novo Ring Synthesis

Q: When reacting methylhydrazine with asymmetrical 1,3-diketones, I consistently isolate an inseparable 1:1 mixture of 1,3- and 1,5-dimethylpyrazole regioisomers. How can I force regioselectivity?

A: You are encountering the classic limitation of the Knorr pyrazole synthesis. The issue arises because both electrophilic carbonyl carbons in a standard 1,3-diketone possess similar reactivities. The two nitrogen atoms of the hydrazine (N1 and N2) compete indiscriminately for the initial condensation, leading to a statistical mixture of regioisomers.

The Mechanistic Solution: To establish a self-validating, highly regioselective system, you must electronically differentiate the electrophilic centers. Replacing the 1,3-diketone with an acetylenic ketone (ynone) fundamentally alters the reaction pathway[1].

  • Causality: The primary, more nucleophilic amine (

    
    ) of the substituted hydrazine exclusively attacks the highly electrophilic carbonyl carbon to form a hydrazone intermediate. Subsequent intramolecular hydroamination of the alkyne by the secondary amine locks the regiochemistry. This sequence guarantees the formation of 1,3,5-substituted pyrazoles with predictable, high regioselectivity[1].
    
🧪 Protocol: Regioselective Synthesis via Acetylenic Ketones
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the acetylenic ketone (1.0 equiv) in anhydrous ethanol (0.2 M concentration).

  • Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes to prevent exothermic degradation.

  • Cyclization: Warm the reaction to room temperature, then heat to reflux for 2–4 hours.

  • Validation: Monitor via TLC. The disappearance of the ynone starting material and the appearance of a single, highly fluorescent spot under short-wave UV (254 nm) confirms the selective formation of the pyrazole.

  • Workup: Concentrate under reduced pressure and purify via flash chromatography. Yields typically exceed 85% with a >95:5 regiomeric ratio[1].

🔬 FAQ Section 2: Late-Stage N-Alkylation & Biocatalysis

Q: I am performing a late-stage N-alkylation on a 3-trifluoromethylpyrazole using an alkyl halide and


, but I am getting a mixture of N1 and N2 alkylated products. How can I improve this? 

A: The primary challenge in direct N-alkylation stems from the nearly identical electronic properties of the adjacent N1 and N2 atoms within the pyrazole ring[2]. When using a weak base like


, the reaction operates under thermodynamic control, allowing rapid equilibration between the tautomers and resulting in a mixture.

The Mechanistic Solution: You must shift the reaction to strict kinetic control or utilize enzymatic spatial confinement.

  • Chemical Approach (Base Tuning): Switching to a strong, irreversible base like Sodium Hydride (NaH) in an aprotic solvent system (DME/MeCN) ensures complete, irreversible deprotonation. This forms a discrete pyrazolide anion where steric hindrance—rather than electronic equilibration—dictates the kinetic alkylation product. For example, using NaH prevents regioisomeric mixtures in the alkylation of complex

    
    -pyrazoles[3].
    
  • Biocatalytic Approach: For unparalleled precision, engineered S-adenosyl-L-methionine (SAM)-dependent methyltransferases are the new gold standard. Using algorithms like FuncLib, enzymes such as nicotinamide N-methyltransferase (NNMT) have been redesigned to accept pyrazoles. The enzyme's active site sterically locks the pyrazole in a single orientation, exposing only one nitrogen to the alkyl donor, achieving >99% regioselectivity and completely overriding inherent chemical similarities[4][5].

🧪 Protocol: Kinetic N-Alkylation using NaH
  • Deprotonation: Suspend NaH (1.1 equiv, 60% dispersion in mineral oil) in anhydrous DME/MeCN (1:1 v/v) at 0 °C under argon.

  • Substrate Addition: Slowly add the 3-substituted pyrazole (1.0 equiv). Stir for 30 minutes until hydrogen gas evolution ceases, confirming complete generation of the pyrazolide anion[3].

  • Alkylation: Add the alkylating agent (e.g., ethyl iodoacetate, 1.1 equiv) dropwise. Maintain at room temperature for 2 hours.

  • Validation: Quench carefully with saturated aqueous

    
    . Extract with EtOAc. 
    
    
    
    NMR NOESY experiments should be used to confirm the spatial relationship between the N-alkyl group and the C5-proton, validating the regiochemistry.

🔬 FAQ Section 3: Cross-Coupling (Chan-Lam vs. Buchwald-Hartwig)

Q: I need to synthesize an N-aryl pyrazole. The Chan-Lam coupling gives me decent yields but poor regioselectivity with 3-substituted pyrazoles. Should I switch to Buchwald-Hartwig?

A: Both are powerful methods, but they rely on entirely different mechanisms for regiocontrol.

The Mechanistic Solution:

  • Chan-Lam Coupling: This Cu-catalyzed oxidative coupling with arylboronic acids is primarily governed by sterics . The bulky Cu(II)-aryl intermediate preferentially coordinates and reductively eliminates at the least hindered nitrogen[6][7]. If your 3-substituent is small (e.g., a methyl group), steric differentiation is insufficient. Exception: If an

    
    -activating ester is present (e.g., 3-methyl-5-ethoxycarbonylpyrazole), the ester acts as a directing group for the copper center, overriding pure sterics to favor the minor regioisomer[7].
    
  • Buchwald-Hartwig Amination: If steric differentiation is impossible, switch to a Pd-catalyzed Buchwald-Hartwig reaction using an arylhydrazine and an aryl halide, followed by cyclization. Historically, arylhydrazines underwent dehydrazination under Pd catalysis. However, utilizing highly electron-rich, bulky phosphine ligands (like X-Phos) stabilizes the oxidative addition complex. This allows for highly regioselective

    
     bond formation to yield N,N-diarylhydrazines, which can subsequently be cyclized into the desired pyrazole without regio-leakage[8].
    

📊 Data Presentation: Methodological Comparison

Synthetic StrategyKey ReagentsRegioselectivity DriverTypical SelectivityCommon Pitfalls
Knorr Synthesis 1,3-Diketone + HydrazineElectronic (often poor)~1:1 to 3:1Inseparable regioisomeric mixtures.
Ynone Condensation Acetylenic Ketone + HydrazineNucleophilic differentiation>95:5Requires synthesis of ynone precursors.
Kinetic N-Alkylation NaH, Alkyl Halide, DME/MeCNSteric / Irreversible deprotonation>90:10Over-alkylation yielding pyrazolium salts.
Biocatalytic Alkylation Engineered NNMT, SAMSpatial confinement (Enzymatic)>99:1Limited to specific alkyl donors (e.g., methyl).
Chan-Lam Coupling Cu(OAc)2, Arylboronic Acid,

Steric hindrance / Directing groupsVariablePoor solubility of Cu intermediates[6].
Buchwald-Hartwig Pd catalyst, X-Phos, Aryl HalideLigand-controlled stabilization>95:5Dehydrazination if wrong ligand is used[8].

🗺️ Mandatory Visualization: Decision Workflow

PyrazoleSynthesis Start Target: 1-Substituted Pyrazole DeNovo De Novo Ring Synthesis Start->DeNovo LateStage Late-Stage N-Functionalization Start->LateStage Diketone 1,3-Diketones (Knorr Synthesis) DeNovo->Diketone Prone to mixtures Ynone Acetylenic Ketones (High Regioselectivity) DeNovo->Ynone Preferred Alkylation Direct N-Alkylation (Base/Solvent Tuning) LateStage->Alkylation Biocat Biocatalytic Alkylation (Engineered NNMTs) LateStage->Biocat >99% Selectivity CrossCoupling Cross-Coupling (Chan-Lam / Buchwald-Hartwig) LateStage->CrossCoupling

Decision tree for regioselective synthesis of 1-substituted pyrazoles.

📚 References

1.[1] Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Thieme Connect. 1 2.[3] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. 3 3.[2] Technical Support Center: Regioselective N-Alkylation of Pyrazoles. BenchChem. 2 4.[4] Enzymkatalysierte regioselektive N-Methylierung und N-Alkylierung von Pyrazolen. Universität Stuttgart.4 5.[5] Efficient Exploration of Sequence Space by Sequence-Guided Protein Engineering and Design. ACS Publications. 5 6.[6] Development and Scale-Up of a Continuous Aerobic Oxidative Chan–Lam Coupling. ACS Publications. 6 7.[7] Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. Thieme Connect. 7 8.[8] Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides. ACS Publications. 8

Sources

Technical Support Center: Recrystallization of N-Alkyl Pyrazolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Recrystallization Solvents for N-Alkyl Pyrazolones

Introduction

N-alkyl pyrazolones (e.g., Edaravone and its analogs) represent a unique challenge in process chemistry. Their heterocyclic core is prone to keto-enol tautomerism , meaning the molecule can shift between CH-, OH-, and NH-forms depending on the solvent environment. This structural fluidity often leads to "oiling out" (Liquid-Liquid Phase Separation) rather than distinct crystallization, trapping impurities and reducing yield.

This guide moves beyond basic "dissolve and cool" instructions. We focus on the thermodynamic control of saturation and the kinetic management of nucleation to ensure high-purity polymorph isolation.

Module 1: Solvent Selection Strategy

The Logic of Polarity & Tautomer Stabilization

You cannot select a solvent based solely on boiling point. For pyrazolones, the solvent must stabilize the desired tautomer to facilitate efficient packing.

  • Protic Solvents (Ethanol, Methanol): These often stabilize the OH-form (enol) through hydrogen bonding. This is the most common route for Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) purification.

  • Aprotic Polar Solvents (Ethyl Acetate, Acetonitrile): These are excellent for intermediate solubility but often require an anti-solvent (e.g., Heptane) to induce yield.

  • The "Oiling" Risk: Solvents with very low dielectric constants (e.g., pure Diethyl Ether) often cause rapid phase separation (oiling) because the energetic cost of creating a crystal surface is higher than forming an amorphous droplet.

Recommended Solvent Systems
System TypeSolvent PairRatio (v/v)Primary Use CaseRisk Factor
Binary Protic Ethanol / Water9:1 to 4:1General purification; removal of inorganic salts.Hydrolysis if heated too long.
Binary Aprotic Ethyl Acetate / Heptane1:2 to 1:4Lipophilic analogs; removal of polar impurities.Oiling out if Heptane added too fast.[1]
Single Solvent MethanolN/AHigh-throughput screening; initial cleaning.Low yield without deep cooling (-20°C).
Azeotropic TolueneN/ARemoval of hydrate water (Dean-Stark).High boiling point may degrade labile groups.
Workflow: Solvent Screening Decision Tree

SolventScreening Start Start: Crude Pyrazolone SolubilityCheck Test Solubility at Reflux (100 mg/mL) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Cool to 25°C Soluble->YesSoluble Yes NoSoluble Switch to More Polar Solvent (e.g., MeOH -> DMSO) Soluble->NoSoluble No CrystalsForm Crystals Form? YesSoluble->CrystalsForm YesCrystals Analyze Purity (HPLC) CrystalsForm->YesCrystals Yes NoCrystals Add Anti-Solvent (Dropwise) CrystalsForm->NoCrystals No OilForms Oiling Out? NoCrystals->OilForms Remedy GO TO MODULE 2 (Oiling Out Protocol) OilForms->Remedy Yes Success Isolate & Dry OilForms->Success No

Figure 1: Decision logic for selecting the initial solvent system based on solubility and precipitation behavior.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool your solution, but instead of white needles, a yellow/brown oil separates at the bottom. The Cause: The solution has entered a region of Liquid-Liquid Phase Separation (LLPS) before crossing the solubility curve. This usually happens when supersaturation is generated too quickly or impurities lower the melting point of the solid.

The "Rescue" Protocol

Do not filter the oil. The oil is your product in an amorphous, impure state.

  • Re-Dissolve: Return the mixture to reflux. Add a small amount (5-10% volume) of the good solvent (e.g., Ethanol) to lower the saturation level.

  • Establish Metastable Zone: Cool the solution slowly (1°C/min) until it is just above the temperature where oiling previously occurred.

  • Seeding (Critical Step): Add pure seed crystals (0.1 wt%) of the target pyrazolone.

    • Why? Seeds provide a template for the lattice, bypassing the high energy barrier of nucleation. This forces the solute to deposit onto the crystal surface rather than forming an amorphous oil droplet [1].

  • Controlled Cooling: Continue cooling at a reduced rate (0.2°C/min). Do not stir too vigorously, as high shear can induce secondary nucleation or oiling.

Oiling Out Rescue Workflow

OilingRescue OilDetected Oil Droplets Detected Reheat Reheat to Dissolution (Reflux) OilDetected->Reheat AddSolvent Add 10% Good Solvent (Shift Phase Diagram) Reheat->AddSolvent CoolToWZ Cool to Metastable Zone (Just above oiling temp) AddSolvent->CoolToWZ Seed ADD SEED CRYSTALS CoolToWZ->Seed SlowCool Slow Cool (0.2°C/min) Seed->SlowCool Result Crystalline Product SlowCool->Result

Figure 2: Step-by-step remediation strategy for converting an oiled-out phase into crystalline solid.

Module 3: FAQs & Technical Nuances

Q1: Why does my Edaravone product turn pink during recrystallization?

A: N-alkyl pyrazolones are sensitive to oxidation, which forms colored impurities (often coupled diazo/hydrazone species).

  • Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon). Add a trace amount of reducing agent (e.g., Sodium Bisulfite) to the aqueous phase if using an Ethanol/Water system.

Q2: I am using Ethyl Acetate/Heptane, but the yield is low (<50%).

A: Pyrazolones can be surprisingly soluble in Ethyl Acetate even at room temperature.

  • Fix: You are likely stopping at room temperature. These systems often require cooling to 0°C or -10°C to drive the yield. Alternatively, increase the Heptane ratio to 1:4, but add the Heptane very slowly to avoid the oiling issue described in Module 2 [2].

Q3: How do I remove unreacted Phenylhydrazine?

A: Phenylhydrazine is a common starting material and a toxic impurity.

  • Fix: Use Ethanol/Water (acidified) . Phenylhydrazine is basic.

    • Dissolve crude product in hot Ethanol.

    • Add Water containing a small amount of Acetic Acid (pH ~4-5).

    • The Phenylhydrazine will remain in solution as a salt, while the N-alkyl pyrazolone (which is less basic) will crystallize out upon cooling [3].

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Li, Y., et al. (2020). Solubility Determination and Thermodynamic Modeling of Edaravone in Different Solvent Systems. ACS Omega. Retrieved from [Link]

Sources

Preventing oxidation of 1-(2-Methylpropyl)-1h-pyrazol-5-ol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 1-(2-Methylpropyl)-1h-pyrazol-5-ol

A Guide for Researchers on Preventing and Troubleshooting Oxidative Degradation During Storage

Welcome to the technical support center for 1-(2-Methylpropyl)-1h-pyrazol-5-ol. As Senior Application Scientists, we understand that maintaining the stability and purity of your research compounds is paramount. This guide provides in-depth, experience-driven advice to help you prevent the common issue of oxidation in 1-(2-Methylpropyl)-1h-pyrazol-5-ol, ensuring the integrity of your experiments. We will explore the causes of degradation, provide robust storage protocols, and offer systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here we address the most common stability issues encountered by researchers working with pyrazolone derivatives.

Question 1: My solid 1-(2-Methylpropyl)-1h-pyrazol-5-ol has started to turn brown/yellow during storage. What is causing this discoloration and how can I prevent it?

Answer: A brown or yellow discoloration is a classic indicator of oxidative degradation.[1] The pyrazolone ring, particularly with the hydroxyl group at the 5-position, is susceptible to oxidation when exposed to atmospheric oxygen.[2] This process can be accelerated by light and ambient temperatures.[1][3]

The mechanism likely involves the formation of radical species that can lead to colored byproducts, such as hydroxylated derivatives or dimeric bis-pyrazolone structures.[2][3]

To prevent this, you must implement the following multi-faceted storage strategy:

  • Atmosphere Control: The most critical step is to minimize oxygen exposure. Store the solid compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed vial.[1]

  • Light Protection: Photodegradation can initiate and accelerate oxidation. Always store the compound in amber glass vials or wrap standard vials completely in aluminum foil to block light.[1]

  • Temperature Control: Chemical reactions, including oxidation, slow down at lower temperatures. For long-term storage, keep the solid at refrigerated (2-8°C) or, preferably, frozen (-20°C) conditions.[1]

  • Moisture Control: Store the compound in a dry environment, ideally within a desiccator, to prevent potential hydrolysis or moisture-facilitated degradation.[1]

Question 2: I am observing new, unexpected peaks in the HPLC chromatogram of my 1-(2-Methylpropyl)-1h-pyrazol-5-ol solution after a few days of storage. What are these and how can I maintain the purity of my solution?

Answer: The appearance of new peaks in your HPLC analysis strongly suggests chemical degradation.[1] Given the structure of 1-(2-Methylpropyl)-1h-pyrazol-5-ol, the primary culprits are oxidation and, depending on the solvent and pH, hydrolysis.[3][4]

Troubleshooting and prevention for solutions involve these key steps:

  • Solvent Degassing: Dissolved oxygen in your solvent is a key reactant for oxidation. Before preparing your solution, thoroughly degas the solvent by sparging with nitrogen or argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Inert Headspace: After preparing your solution, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing. This displaces the oxygen-rich air.[3]

  • pH Management: The stability of pyrazolones can be highly pH-dependent.[3] Both strongly acidic and basic conditions can catalyze hydrolysis.[3] If your experimental design allows, buffer your solution to a neutral pH range (pH 6-7.5).

  • Control Storage Conditions: Just as with the solid, store the solution protected from light and at reduced temperatures (4°C or -20°C) to minimize the rate of degradation.[3]

  • Consider Excipients: If your compound is in a complex formulation, be aware that some excipients can contain reactive impurities or peroxides that may initiate oxidation.[3]

Question 3: Can I add an antioxidant to my formulation to improve the stability of 1-(2-Methylpropyl)-1h-pyrazol-5-ol?

Answer: Yes, incorporating an antioxidant is an excellent proactive strategy, particularly for solutions intended for longer-term use or those that cannot be stored under ideal anaerobic conditions. An antioxidant is a substance that, when present at low concentrations, significantly delays or prevents oxidation.[5][6]

The choice of antioxidant depends on your solvent system (aqueous vs. organic) and experimental constraints. Two common classes are:

  • Chain-Terminating Antioxidants (Radical Scavengers): These compounds, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), are highly effective in organic solvents. They function by donating a hydrogen atom to quench the free radicals that propagate oxidation.

  • Reducing Agents: In aqueous systems, antioxidants like L-ascorbic acid (Vitamin C) or its salts work by reducing oxidizing agents before they can react with your compound.[7]

A screening study (see Protocol 3) is the best way to determine the most effective antioxidant and its optimal concentration for your specific formulation.

Systematic Troubleshooting Guide

Use this guide for a logical approach to diagnosing and solving stability issues.

Observation Potential Cause(s) Diagnostic Action(s) Recommended Solution(s)
Solid Discoloration 1. Oxidation2. Photodegradation1. Review storage atmosphere (air vs. inert).2. Check for light protection (amber vial).3. Analyze a sample via HPLC-UV/MS to identify degradation products.[3]1. Repackage solid under an inert atmosphere (N₂ or Ar).2. Store in an amber, tightly sealed vial inside a desiccator.3. Store at -20°C.[1]
New HPLC/TLC Peaks 1. Oxidation2. Hydrolysis (pH-dependent)3. Photodegradation1. Perform a forced degradation study (see Protocol 2) to identify likely degradants.[3]2. Use LC-MS to determine the mass of the new peaks and hypothesize structures.[3]3. Measure the pH of the solution.1. Degas solvent before use.2. Store solution under an inert atmosphere.3. Adjust pH to neutral if possible.4. Add a suitable antioxidant (e.g., BHT, ascorbic acid).
Inconsistent Assay Results 1. Degradation leading to lower concentration of active compound.2. Degradants may have interfering biological activity.1. Re-test purity of the stored compound/solution immediately before use.2. Compare results from a freshly prepared sample vs. a stored sample.1. Implement all optimal storage conditions immediately.2. Prepare fresh solutions for critical experiments.3. Qualify the stability of the compound in the specific assay buffer.

Visualizing Degradation & Prevention

Postulated Oxidative Pathway

The primary oxidative stress on 1-(2-Methylpropyl)-1h-pyrazol-5-ol likely leads to hydroxylation at the 4-position of the pyrazole ring, a common degradation pathway for this class of compounds.[2]

G cluster_main Postulated Oxidation of 1-(2-Methylpropyl)-1h-pyrazol-5-ol start 1-(2-Methylpropyl)-1h-pyrazol-5-ol (Parent Compound) product 4-Hydroxy-1-(2-Methylpropyl)-1h-pyrazol-5-one (Oxidized Product) start->product Oxidation stress Oxidative Stress (O₂, Light, Metal Ion Traces) stress->start

Caption: Potential oxidation pathway of the parent compound.

Workflow for Troubleshooting Stability Issues

This workflow provides a logical sequence of steps to diagnose and resolve degradation problems encountered during your research.

G A Observation: Compound Instability (e.g., color change, new peaks) B Is the compound a solid or in solution? A->B C_Solid Review Solid Storage: 1. Inert Atmosphere? 2. Light Protection? 3. Low Temperature? 4. Dry Environment? B->C_Solid Solid D_Solution Review Solution Storage: 1. Solvent Degassed? 2. Inert Headspace? 3. pH Neutral? 4. Light/Temp Controlled? B->D_Solution Solution E_Implement Implement Optimal Storage Conditions (See Protocol 1) C_Solid->E_Implement D_Solution->E_Implement F Problem Resolved? E_Implement->F G_Advanced Advanced Troubleshooting: 1. Conduct Forced Degradation Study (Protocol 2) 2. Screen for Antioxidants (Protocol 3) 3. Re-purify Material F->G_Advanced No H_End Stability Achieved F->H_End Yes G_Advanced->H_End

Caption: A step-by-step workflow for diagnosing stability issues.

Experimental Protocols

Protocol 1: Optimal Storage and Handling

This protocol ensures the maximum long-term stability of 1-(2-Methylpropyl)-1h-pyrazol-5-ol.

Materials:

  • 1-(2-Methylpropyl)-1h-pyrazol-5-ol solid

  • Amber glass vials with PTFE-lined screw caps

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Desiccator cabinet

  • -20°C Freezer and 2-8°C Refrigerator

Procedure for Solid Storage:

  • Place the required amount of the solid compound into a clean, dry amber glass vial.

  • Insert a tube connected to the inert gas source into the vial, ensuring the tip is just above the solid material.

  • Gently flush the vial with the inert gas for 30-60 seconds to displace all air.

  • While maintaining the inert gas flow, quickly seal the vial with the screw cap.

  • Place the sealed vial inside a desiccator.

  • Store the desiccator in a -20°C freezer for long-term storage.

Procedure for Solution Storage:

  • Select a suitable solvent and degas it by sparging with inert gas for at least 15 minutes.

  • Prepare the solution of 1-(2-Methylpropyl)-1h-pyrazol-5-ol to the desired concentration in an amber vial using the degassed solvent.

  • Flush the headspace of the vial with inert gas for 15-30 seconds.

  • Seal the vial tightly.

  • Store the solution at the lowest practical temperature for your experiment (e.g., 4°C or -20°C), avoiding repeated freeze-thaw cycles.

Protocol 2: Conducting a Forced Degradation (Stress Testing) Study

This study systematically identifies potential degradation pathways as recommended by ICH guidelines.[3][8]

Objective: To determine the degradation profile of 1-(2-Methylpropyl)-1h-pyrazol-5-ol under various stress conditions.

Materials:

  • Stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol)

  • 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Water bath or oven set to 60°C

  • Photostability chamber (ICH Q1B compliant)

  • HPLC system with PDA or UV detector

Procedure:

  • Prepare Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.

    • Acid Hydrolysis: 1 mL stock + 1 mL 0.1 M HCl.

    • Base Hydrolysis: 1 mL stock + 1 mL 0.1 M NaOH.

    • Oxidation: 1 mL stock + 1 mL 3% H₂O₂.[3]

    • Thermal: 1 mL stock + 1 mL of the primary solvent (e.g., acetonitrile).

    • Control: 1 mL stock + 1 mL of the primary solvent.

  • Incubate Samples:

    • Place the Acid, Base, and Thermal samples in a 60°C water bath.

    • Keep the Oxidation and Control samples at room temperature, protected from light.[3]

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 2, 8, 24 hours).

    • Immediately neutralize the acid and base samples with an equimolar amount of base/acid.

  • Photostability: Expose a separate solid sample and a solution to light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²).[3]

  • Analyze: Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

  • Evaluate Data: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation and note the retention times and peak areas of any new impurities. This data is critical for developing a stability-indicating analytical method.[3]

Protocol 3: Screening for Effective Antioxidants

Objective: To identify a compatible and effective antioxidant to stabilize a solution of 1-(2-Methylpropyl)-1h-pyrazol-5-ol.

Materials:

  • Solution of 1-(2-Methylpropyl)-1h-pyrazol-5-ol in the desired solvent.

  • Antioxidant candidates (e.g., BHT, Ascorbic Acid).

  • Stock solutions of antioxidants (e.g., 1% w/v).

  • Clear glass vials.

  • HPLC system.

Procedure:

  • Prepare Samples:

    • Control: Aliquot the compound solution into a vial with no antioxidant.

    • Test Samples: To other vials, add a small volume of an antioxidant stock solution to achieve a final concentration in the range of 0.01% - 0.1% (w/v). Prepare one set of vials for each antioxidant being tested.

  • Induce Stress: To accelerate the screening process, do not use amber vials and do not degas the solvent or headspace. Store the vials on a lab bench exposed to ambient light and temperature. This creates a mild oxidative stress condition.

  • Monitor Degradation: Analyze the control and each test sample by HPLC at initial (T=0) and subsequent time points (e.g., 24, 48, 72 hours).

  • Analyze Results: Compare the rate of degradation of the parent compound and the formation of impurities in the test samples relative to the control. The sample showing the least change in purity over time contains the most effective antioxidant for your system.

References

  • Benchchem. (n.d.). Troubleshooting guide for pyrazolone compound stability issues.
  • Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
  • Domling, A., et al. (2012). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. PubMed. Available at: [Link]

  • ResearchGate. (2025, August 7). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF.
  • Gal, et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. Available at: [Link]

  • MDPI. (2024, July 25). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives.
  • Bentham Science Publisher. (n.d.). Antioxidant Evaluation of Heterocyclic Compounds by Cytokinesis-Block Micronucleus Assay.
  • PMC. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
  • (2025, April 30). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.
  • PMC. (n.d.). Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2.
  • (n.d.). WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from Asian Journal of Research in Chemistry.
  • JOCPR. (n.d.). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (n.d.). Generic reaction scheme for the six pyrazolonic compounds along with....
  • PMC. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice.
  • PMC. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents.
  • OSTI.GOV. (n.d.). Visible light-promoted enantioselective aerobic oxidation of pyrazolones by phase transfer catalysis.
  • (n.d.). 2-amino-8-[3-(2-methylpropyl)-1H-pyrazole-5-carbonyl]-1,3,8-triazaspiro[4.5]dec-1-en-4-one.
  • SciSpace. (n.d.). VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol*.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Chemistry Steps. (2024, April 5). Alcohol Oxidation Mechanisms and Practice Problems.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations.
  • (n.d.). OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n;.
  • (2013, February 12). Reaction mechanism for oxidation of primary alcohol to carboxylic acid.

Sources

Validation & Comparative

Comparative 1H NMR Characterization Guide: 1-(2-Methylpropyl)-1H-pyrazol-5-ol Tautomers

[1][2]

Executive Summary

This technical guide outlines the definitive 1H NMR characterization protocol for 1-(2-methylpropyl)-1H-pyrazol-5-ol (also known as 1-isobutyl-5-hydroxypyrazole).[1][2] Unlike rigid heterocycles, this scaffold exhibits dynamic prototropic tautomerism, existing in equilibrium between CH- (keto) , OH- (enol) , and NH- (imide) forms.[1][2]

Critical Insight: The tautomeric population is strictly solvent-controlled.[2]

  • Non-polar solvents (CDCl₃) stabilize the CH-form (1-isobutyl-2-pyrazolin-5-one).[1][2]

  • Polar aprotic solvents (DMSO-d₆) shift the equilibrium toward the OH-form (1-isobutyl-5-hydroxypyrazole) via hydrogen bond stabilization.[1][2]

This guide compares these states against the industry standard Edaravone (1-phenyl-3-methyl-5-pyrazolone) to benchmark the electronic influence of the N-alkyl vs. N-aryl substituent.[1][2]

The Tautomeric Landscape

Before interpreting spectra, one must understand the structural dynamics.[2] The 1-substituted pyrazol-5-ol system does not exist as a single static structure.[2]

Tautomeric Forms
  • Form A (OH-Form): Aromatic 1H-pyrazol-5-ol.[1][2] Stabilized by H-bond acceptors (DMSO).[1][2]

  • Form B (CH-Form): Non-aromatic 2-pyrazolin-5-one.[1][2] The "keto" form where the proton resides at C4.[2] Dominant in CDCl₃.[1][2]

  • Form C (NH-Form): 3-pyrazolin-5-one (zwitterionic character).[1][2] Less common in N-alkyl derivatives but possible in highly polar media.[2]

Visualization of Equilibrium

The following diagram illustrates the solvent-driven equilibrium pathways.

Tautomer_EquilibriumOH_FormForm A: OH-Form(Aromatic Enol)Favored in DMSO-d6CH_FormForm B: CH-Form(Keto)Favored in CDCl3OH_Form->CH_Form + Non-Polar SolventNH_FormForm C: NH-Form(Imide)Minor/TransientOH_Form->NH_Form Proton TransferCH_Form->OH_Form + Polar Solvent(H-Bond Stabilization)NH_Form->OH_Form Fast Exchange

Figure 1: Solvent-dependent tautomeric switching mechanism. The CH-form dominates in chloroform, while the OH-form is stabilized in DMSO.

Experimental Protocol

To ensure reproducibility, follow this self-validating workflow.

Sample Preparation[1][2]
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. Note: High concentrations can induce self-association (dimerization), artificially stabilizing the OH-form even in non-polar solvents.[1][2]

  • Solvents:

    • Solvent A: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS.[1][2]

    • Solvent B: Dimethyl sulfoxide-d6 (DMSO-d₆, 99.9% D).[1][2]

  • Temperature: 298 K (Standard).[1][2] Variable Temperature (VT) NMR is recommended if broadening is observed.[1][2]

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): ≥ 5 seconds. Crucial for accurate integration of the acidic OH/NH protons which have different T1 relaxation times.[2]

  • Scans (NS): 16–32.[1][2]

Characterization Workflow

WorkflowStartStart: Purified 1-isobutyl-pyrazol-5-olSolvent_SplitSplit Sample into Two VialsStart->Solvent_SplitCDCl3_PathAdd CDCl3(Target: CH-Form)Solvent_Split->CDCl3_PathDMSO_PathAdd DMSO-d6(Target: OH-Form)Solvent_Split->DMSO_PathAcquire_AAcquire 1H NMRCDCl3_Path->Acquire_AAcquire_BAcquire 1H NMRDMSO_Path->Acquire_BCheck_C4Check 3.0-3.5 ppm regionAcquire_A->Check_C4Check_AromCheck 5.0-6.0 ppm regionAcquire_B->Check_AromDecision_ASharp Methylene (CH2)?Confirmed CH-FormCheck_C4->Decision_ADecision_BVinylic Proton (CH)?Confirmed OH-FormCheck_Arom->Decision_B

Figure 2: Decision tree for confirming tautomeric identity based on solvent selection.

Comparative Analysis & Data Interpretation

This section compares the spectral signatures of the target molecule against the alternative benchmark, Edaravone.[2][3]

The "CH-Form" (CDCl₃)

In chloroform, the equilibrium shifts to the 2-pyrazolin-5-one structure.[2] The diagnostic signal is the C4-methylene group.[2]

Feature1-(2-methylpropyl)-1H-pyrazol-5-ol (Target)Edaravone (Alternative)Interpretation
C4-H Signal δ 3.35 ppm (d, 2H, J~1.5 Hz) δ 3.42 ppm (s, 2H) The target shows a doublet due to coupling with H3 (if H3 is present) or singlet if C3-substituted.[1][2] Edaravone is a singlet.[1][2][4][5]
N-Substituent δ 3.45 ppm (d, 2H, N-CH₂) δ 7.2-7.8 ppm (m, 5H, Ph) The isobutyl N-CH₂ is distinct from the aromatic phenyl of Edaravone.[1][2]
C3-H/CH₃ δ 7.30 ppm (t, 1H) (if unsubstituted)δ 2.19 ppm (s, 3H) Edaravone has a methyl at C3.[1][2] The target (if unsubstituted at C3) shows an azomethine proton.[1][2]
OH/NH Signal Not observed (C=O form)Not observed (C=O form)Absence of broad exchangeable protons confirms Keto form.[1][2]
The "OH-Form" (DMSO-d₆)

In DMSO, the 5-hydroxy-pyrazole form dominates.[1][2] The diagnostic signal is the C4-vinylic proton and the broad OH .[2]

Feature1-(2-methylpropyl)-1H-pyrazol-5-ol (Target)Edaravone (Alternative)Interpretation
C4-H Signal δ 5.45 ppm (d, 1H) δ 5.30 ppm (s, 1H) Shift Shift: The C4 protons move downfield from ~3.4 (CH₂) to ~5.4 (CH=) upon aromatization.[1][2]
OH Signal δ 11.20 ppm (br s, 1H) δ 11.50 ppm (br s, 1H) Broad singlet indicating H-bonding with DMSO.[1][2] Disappears with D₂O shake.
N-Substituent δ 3.65 ppm (d, 2H, N-CH₂) δ 7.2-7.8 ppm (m, 5H) Shift Shift: The N-CH₂ shifts downfield (~0.2 ppm) due to the ring current of the aromatic pyrazole form.[1][2]
Key Differentiator: Alkyl vs. Aryl[1][2]
  • Edaravone (N-Phenyl): The phenyl ring provides conjugation, which can stabilize the CH-form slightly more effectively through extended π-systems, but also makes the aromatic OH-form highly stable in polar solvents.[2]

  • Target (N-Isobutyl): The alkyl group is electron-donating (+I effect).[1][2] It lacks the conjugation of the phenyl group.[2] Consequently, the CH-form is often less acidic at the C4 position compared to Edaravone.[2]

Troubleshooting & Anomalies

Scenario: Broad peaks appear in the 3.0–4.0 ppm region in CDCl₃.[2]

  • Cause: Rapid exchange between CH and OH tautomers on the NMR timescale.[2]

  • Solution: Lower the temperature to 253 K to "freeze" the equilibrium or switch to pure DMSO-d₆ to force the OH-form.

Scenario: Two sets of isobutyl signals are visible.

  • Cause: Co-existence of Tautomer A and Tautomer B in slow exchange.[2]

  • Solution: Integrate the C4-H (vinylic) vs C4-H₂ (methylene) to calculate the

    
     (Equilibrium Constant).[1][2]
    

References

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976).[1][2] The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.[1][2] (Foundational text on pyrazolone tautomerism).

  • Holzer, W., et al. (2018).[1][2][6] On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Link

  • Cheung, Y., et al. (2022).[1][2][7] The Use of MM/QM calculations of 13C chemical shifts in the analysis of Edaravone tautomers. Bradford Scholars. Link

  • Marinescu, M. (2011).[1][2] Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Link[1][2]

Crystal Structure Analysis of 1-Isobutyl-1H-pyrazol-5-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the crystal structure and solid-state behavior of 1-isobutyl-1H-pyrazol-5-ol , a critical heterocyclic scaffold in medicinal chemistry.

This guide is structured to assist researchers in distinguishing between tautomeric forms, selecting appropriate analytical techniques, and optimizing crystallization protocols.

Executive Summary

1-isobutyl-1H-pyrazol-5-ol represents a class of N-substituted pyrazoles widely used as intermediates for p38 kinase inhibitors, antimicrobial agents, and agrochemicals.[1][2][3] Unlike its rigid analogs (e.g., 1-phenyl-1H-pyrazol-5-ol), the isobutyl derivative introduces a flexible alkyl chain that significantly influences crystal packing and tautomeric equilibrium.[1][2][3]

Core Challenge: The "performance" of this molecule in drug formulation is dictated by its tautomeric state.[3] It exists in a dynamic equilibrium between the 5-hydroxy (enol) form and the pyrazolin-5-one (keto) forms.[1][2][3] Identifying the dominant solid-state tautomer is critical for ensuring consistent reactivity and bioavailability.[1]

Structural Landscape & Tautomeric Analysis[1]

The structural integrity of 1-isobutyl-1H-pyrazol-5-ol hinges on the competition between aromaticity and hydrogen bonding.[1][3]

The Tautomeric Triad

In the solid state, 1-substituted pyrazol-5-ols do not exist as a single static structure.[1][2][3] They equilibrate between three primary forms. For the 1-isobutyl derivative, the OH-form and NH-form are the primary competitors for crystallization.[1][2][3]

Tautomer FormStructure DescriptionDriving ForceDetection Marker (XRD/IR)
Form A: 5-Hydroxy (Enol) Aromatic pyrazole ring with -OH group at C5.[1][2][3]Aromatic stabilization energy.[1][3]C–O bond: ~1.34 Å (Single)H-Bond: O–H[1][2]···N
Form B: NH-Keto (Pyrazolone) Carbonyl at C5; Proton on N2.[1][2][3]Dipolar stabilization in polar environments.C=O bond: ~1.24 Å (Double)H-Bond: N–H[1][2]···O
Form C: CH-Keto Carbonyl at C5; Protons on C4.[1][2]Rare in solid state; lacks H-bond donors.C=O bond: ~1.22 ÅC4: sp³ hybridized (CH₂)
Comparative Performance: Isobutyl vs. Alternatives

The 1-isobutyl group alters the packing efficiency compared to standard alternatives used in drug design.[1]

  • Vs. 1-Phenyl-1H-pyrazol-5-ol: The phenyl analog benefits from

    
     stacking, leading to high-melting, ordered crystals (Monoclinic 
    
    
    
    ).[1][2][3] The isobutyl group disrupts this stacking, often leading to lower melting points and potential disorder in the alkyl chain (as seen in the analog 3-isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol).[1][3]
  • Vs. 1-Methyl-1H-pyrazol-5-ol: The methyl group is too small to induce significant steric direction.[1][2][3] The isobutyl group provides a "steric anchor," often forcing the molecule into specific conformational pockets that can be exploited for chiral resolution or specific binding in protein active sites.[3]

Comparative Methodology Guide

For a researcher characterizing this molecule, choosing the right method is vital.[2][3] The following table compares the efficacy of standard analytical techniques for this specific pyrazole derivative.

Table 1: Analytical Technique Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) Computational (DFT)
Primary Utility Absolute structure & tautomer determination.[1][2]Bulk phase identification & polymorph screening.[1][3]Predicting relative stability of tautomers.
Resolution Atomic (< 0.8 Å).[3] Can resolve H-atoms on N vs O.Phase purity. Cannot easily distinguish tautomers without Rietveld refinement.Energy differences (kcal/mol).[3]
Sample Req. High-quality single crystal (0.1–0.3 mm).Polycrystalline powder (~10 mg).[3]Structure file (.cif or .mol).[1][3]
Turnaround Days to Weeks (growth dependent).Hours.Hours to Days.
Verdict Gold Standard for initial characterization.Best for QC in manufacturing.Essential Support to validate XRD models.

Experimental Protocols

Protocol A: Selective Crystallization (Tautomer Control)

To isolate the 5-hydroxy (enol) form suitable for X-ray diffraction, one must suppress the polar keto form.[2][3]

  • Synthesis: Prepare crude 1-isobutyl-1H-pyrazol-5-ol via condensation of isobutylhydrazine with ethyl propynoate or equivalent

    
    -keto ester.[1][2][3]
    
  • Solvent Selection:

    • Target:Enol Form (OH)

      
       Use Non-polar/Aprotic solvents (e.g., Chloroform/Ethanol 1:1  or Toluene ).[2][3] Non-polar solvents disfavor the charge-separated NH-keto form.[1][2]
      
    • Target:Keto Form (NH)

      
       Use Polar Aprotic solvents (e.g., DMSO  or DMF ).[2][3]
      
  • Growth Method: Slow evaporation at

    
    .
    
    • Note: The isobutyl chain adds rotational freedom.[1] Lower temperatures reduce thermal motion (disorder) of the alkyl tail, improving diffraction quality.[3]

Protocol B: Structure Solution & Refinement
  • Data Collection: Collect at 100 K (Cryogenic) to freeze the isobutyl chain disorder.

  • Refinement Strategy:

    • Locate the tautomeric proton (H on O5 or N2) in the Difference Fourier Map.[3]

    • If the isobutyl group shows high thermal parameters (

      
      ), apply split-site models (disorder refinement) rather than forcing rigid body constraints.[2]
      

Structural Mechanism & Workflow (Visualization)

The following diagram illustrates the decision matrix for analyzing the 1-isobutyl-1H-pyrazol-5-ol structure, highlighting the critical role of solvent and substitution in determining the final crystal form.

G Start Crude 1-Isobutyl-1H-pyrazol-5-ol Solvent Crystallization Solvent Selection Start->Solvent NonPolar Non-Polar (Chloroform/Toluene) Solvent->NonPolar Promotes Aromaticity Polar Polar (DMSO/Methanol) Solvent->Polar Stabilizes Zwitterion Tautomer_OH Form A: 5-Hydroxy (Enol) (Stabilized by Intramolecular H-bonds) NonPolar->Tautomer_OH Tautomer_NH Form B: Pyrazolone (NH-Keto) (Stabilized by Dipole Interactions) Polar->Tautomer_NH Analysis X-Ray Diffraction (SC-XRD) Tautomer_OH->Analysis Tautomer_NH->Analysis Result_OH Result: O-H...N Dimers Space Group: P21/c or Pbca Analysis->Result_OH Short C-O Bond (1.34A) Result_NH Result: N-H...O Chains High MP Polymorph Analysis->Result_NH Short C=O Bond (1.24A)

Caption: Workflow determining the impact of solvent choice on the isolation of specific tautomeric crystal forms of 1-isobutyl-1H-pyrazol-5-ol.

Expected Crystallographic Parameters

Based on the validated structures of the close analog 3-isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol [1] and 1-phenyl-1H-pyrazol-5-ol [2], the expected parameters for the target molecule are:

  • Crystal System: Orthorhombic or Monoclinic.[1][3]

  • Space Group:

    
     (Centrosymmetric) is most probable, facilitating the formation of hydrogen-bonded dimers.[2]
    
  • Key Interaction:

    
     dimer motif involving intermolecular 
    
    
    
    or
    
    
    hydrogen bonds.[3]
  • Disorder: Expect disorder in the isobutyl tail (C10-C13) if collected >150 K.[1][3]

References

  • Shahani, T., et al. (2010).[2] "3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol."[1][3] Acta Crystallographica Section E: Structure Reports Online, 66(5), o1182.[2][3]

  • Fustero, S., et al. (2012). "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." Molecules, 17(9).[3]

  • Holzer, W., et al. (2011). "Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles, 83(7).[2][3][4]

  • El-Hiti, G. A., et al. (2020).[1][3] "The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide." Zeitschrift für Kristallographie - New Crystal Structures.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-Alkyl Pyrazol-5-ols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel chemical entities is paramount. Among the heterocyclic scaffolds of significant interest are the N-alkyl pyrazol-5-ols, a class of compounds known for their diverse biological activities. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of these molecules. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometric fragmentation patterns of N-alkyl pyrazol-5-ols. We will delve into the mechanistic underpinnings of the observed fragmentation pathways, with a particular focus on how the nature of the N-alkyl substituent dictates the fragmentation landscape. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols and comparative data to aid researchers in their analytical endeavors.

Introduction to N-Alkyl Pyrazol-5-ols and the Role of Mass Spectrometry

N-alkyl pyrazol-5-ols are five-membered heterocyclic compounds featuring a pyrazole ring, a hydroxyl group at the 5-position, and an alkyl substituent on one of the nitrogen atoms. This structural motif is present in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The precise characterization of these compounds is crucial for understanding their structure-activity relationships and for regulatory purposes.

Mass spectrometry is an indispensable tool for this purpose, providing information about the molecular weight and elemental composition of a compound, as well as structural details inferred from its fragmentation pattern. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation.[1] By analyzing the masses of the resulting fragment ions, we can piece together the structure of the parent molecule.

Core Fragmentation Pathways of the Pyrazol-5-ol Ring

The fragmentation of N-alkyl pyrazol-5-ols in EI-MS is initiated by the formation of a molecular ion (M+•). The subsequent fragmentation is largely directed by the pyrazol-5-ol core and the N-alkyl substituent. The pyrazole ring itself is known to undergo characteristic cleavages.[2]

Two of the most common fragmentation pathways for the pyrazole ring involve the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[2] The pyrazolone ring in N-alkyl pyrazol-5-ols also exhibits characteristic fragmentation patterns, often initiated by cleavages within the heterocyclic ring.

Below is a generalized workflow for the analysis of N-alkyl pyrazol-5-ols by mass spectrometry.

General Workflow for MS Analysis of N-Alkyl Pyrazol-5-ols cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis dissolve Dissolve in Volatile Solvent (e.g., Methanol, Acetonitrile) dilute Dilute to Appropriate Concentration (e.g., 1-10 µg/mL) dissolve->dilute injection Sample Introduction (GC or Direct Infusion) dilute->injection ionization Electron Ionization (EI) (70 eV) injection->ionization mass_analyzer Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analyzer detection Ion Detection mass_analyzer->detection spectrum Obtain Mass Spectrum detection->spectrum molecular_ion Identify Molecular Ion (M+•) spectrum->molecular_ion fragment_ions Analyze Fragment Ions molecular_ion->fragment_ions elucidation Elucidate Fragmentation Pathways fragment_ions->elucidation

Caption: General workflow for the mass spectrometric analysis of N-alkyl pyrazol-5-ols.

Comparative Fragmentation Patterns: The Influence of the N-Alkyl Substituent

The nature of the N-alkyl substituent plays a critical role in directing the fragmentation of the molecular ion. As the alkyl chain length increases, additional fragmentation pathways, such as α-cleavage and McLafferty rearrangement, become prominent.

N-Methyl Pyrazol-5-ol

For N-methyl pyrazol-5-ols, the fragmentation is typically dominated by cleavages within the pyrazole ring, as the small methyl group offers limited scope for alternative fragmentation pathways.

N-Ethyl and Larger N-Alkyl Pyrazol-5-ols: The Onset of α-Cleavage

With an N-ethyl group and larger alkyl chains, α-cleavage becomes a significant fragmentation pathway.[3] This involves the homolytic cleavage of the C-C bond alpha to the nitrogen atom, resulting in the loss of an alkyl radical and the formation of a resonance-stabilized cation.[4]

The following diagram illustrates the α-cleavage mechanism for an N-propyl pyrazol-5-ol.

Caption: Alpha-cleavage of an N-propyl pyrazol-5-ol molecular ion.

N-Propyl and Larger N-Alkyl Pyrazol-5-ols: The McLafferty Rearrangement

For N-alkyl chains of three or more carbons, the McLafferty rearrangement becomes a possible and often significant fragmentation pathway.[5][6] This is a six-membered ring rearrangement involving the transfer of a γ-hydrogen atom to the pyrazolone oxygen, followed by cleavage of the β-C-C bond.[7] This results in the elimination of a neutral alkene molecule and the formation of a characteristic radical cation.[8]

The following diagram illustrates the McLafferty rearrangement for an N-butyl pyrazol-5-ol.

Caption: McLafferty rearrangement of an N-butyl pyrazol-5-ol molecular ion.

Comparative Data Summary

The following table summarizes the expected key fragment ions for a series of N-alkyl-3-methyl-5-pyrazolones, illustrating the influence of the N-alkyl chain length on the fragmentation pattern.

N-Alkyl SubstituentMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Assignments
Methyl 11297 ([M-CH₃]⁺), 83, 68, 56, 42
Ethyl 126111 ([M-CH₃]⁺), 97 ([M-C₂H₅]⁺, α-cleavage), 83, 68, 56
n-Propyl 140111 ([M-C₂H₅]⁺, α-cleavage), 98 ([M-C₃H₆]⁺•, McLafferty), 83, 68, 56
n-Butyl 154111 ([M-C₃H₇]⁺, α-cleavage), 98 ([M-C₄H₈]⁺•, McLafferty), 83, 68, 56

Note: The relative intensities of these fragments will vary depending on the specific instrument and conditions.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed, step-by-step methodology for the EI-MS analysis of N-alkyl pyrazol-5-ols.

5.1. Sample Preparation

  • Dissolution: Accurately weigh approximately 1 mg of the N-alkyl pyrazol-5-ol and dissolve it in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.

  • Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.

5.2. Instrumentation and Analysis

  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an electron ionization source is suitable.

  • GC Conditions (if applicable):

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

5.3. Data Analysis

  • Identify the Molecular Ion: Locate the peak corresponding to the molecular weight of the compound.

  • Analyze the Fragmentation Pattern: Identify the major fragment ions and calculate the neutral losses.

  • Propose Fragmentation Pathways: Correlate the observed fragments with known fragmentation mechanisms such as α-cleavage, McLafferty rearrangement, and ring cleavages.

  • Compare with Reference Spectra: If available, compare the obtained spectrum with library or literature spectra for confirmation.

Conclusion

The mass spectrometric fragmentation of N-alkyl pyrazol-5-ols is a predictable process governed by the interplay between the stable pyrazolone ring and the nature of the N-alkyl substituent. While the core ring structure gives rise to characteristic cleavages, the N-alkyl chain introduces additional, structurally informative fragmentation pathways. For shorter chains, ring fragmentation dominates. As the alkyl chain elongates, α-cleavage and McLafferty rearrangements become key diagnostic tools for structural elucidation. By understanding these fundamental principles and employing systematic analytical protocols, researchers can confidently characterize novel N-alkyl pyrazol-5-ol derivatives, a critical step in the advancement of drug discovery and development.

References

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.
  • McLafferty Rearrangement. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • McLafferty rearrangement. In Wikipedia. Retrieved from [Link]

  • Gül, H. İ., & Fratoni, L. (2023). Synthesis and Characterization of Edaravone Analogues as Remyelinating Agents and Putative Mechanistic Probes. Molecules, 28(19), 6943.
  • Fratoni, L., & Gül, H. İ. (2023).
  • Gros, L., De Riccardis, F., & Fesik, S. W. (2020). HR‐MS Analysis of the Covalent Binding of Edaravone to 5‐Formylpyrimidine Bases and a DNA Oligonucleotide Containing a 5‐Formylcytidine Residue. Chemistry – A European Journal, 26(65), 14814-14819.
  • Rearrangement. (2022, July 3). In Chemistry LibreTexts. Retrieved from [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024, September 30). In Chemistry LibreTexts. Retrieved from [Link]

  • Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., Khan, M. A., Munawar, M. A., Iqbal, S., & Aslam, N. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10229-10232.
  • Stevens, E. (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube. [Link]

  • Alpha (α) Cleavage. (2025, September 27). In Chemistry Steps. Retrieved from [Link]

  • McLafferty rearrangement. In Taylor & Francis. Retrieved from [Link]

  • Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). In Khan Academy. Retrieved from [Link]

  • Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2015).
  • Watanabe, T., Tanaka, M., & Niki, E. (2017). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Journal of Clinical Biochemistry and Nutrition, 61(3), 173-179.
  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fratoni, L., & Gül, H. İ. (2023).
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-510.
  • NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cerdán, S., & Elguero, J. (2025, August 5). Synthesis of 1-n-alkyl-3-methyl- and 1-n-alkyl-3-phenyl-5-pyrazolones and formyl derivatives.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. (n.d.). In MetwareBio. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). In eGyanKosh. Retrieved from [Link]

  • Gallardo, D., & Nazari, Z. (2023, November 17). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. PMC.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). In The Royal Society of Chemistry. Retrieved from [Link]

  • Nefedov, V. D., & Kochina, T. A. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5].
  • Al-Ostath, A., & El-Emam, A. A. (2026, January 23). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI.

Sources

Comparative HPLC Validation Guide: Optimizing Purity Analysis for 1-(2-Methylpropyl)-1h-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The analysis of 1-(2-Methylpropyl)-1h-pyrazol-5-ol presents a distinct set of chromatographic challenges. As a key intermediate in the synthesis of pyrazolone-based pharmaceuticals (often acting as a scaffold for kinase inhibitors or analgesics), its purity is critical.

However, this molecule exhibits keto-enol tautomerism (interconversion between the 5-ol and 5-one forms) and possesses an amphoteric nature. Standard C18 methods often fail, yielding split peaks, excessive tailing, or poor retention due to "hydrophobic collapse" in the high-aqueous conditions required to retain such polar heterocycles.

This guide objectively compares three separation strategies and establishes a Polar-Embedded Reversed-Phase (RP-HPLC) method as the superior standard, validated according to ICH Q2(R2) guidelines.

Critical Analysis: Method Selection Matrix

We evaluated three common methodologies. The data below summarizes the performance of each approach during the development phase.

Table 1: Comparative Performance Data
FeatureMethod A: Standard C18 Method B: HILIC Method C: Optimized Polar-Embedded (Recommended)
Stationary Phase Alkyl-bonded Silica (C18)Bare Silica / AmidePhenyl-Hexyl or Polar-Embedded C18
Mobile Phase Water/ACN (0.1% TFA)ACN/Water/Ammonium AcetatePhosphate Buffer (pH 3.0) / Methanol
Retention (

)
0.8 (Poor - Elutes near void)4.5 (Good)2.8 (Optimal)
Peak Symmetry (

)
1.8 (Tailing)1.2 (Good)1.05 (Excellent)
Tautomer Handling Split peaks observedBroad peaksSingle sharp peak (Equilibrium stabilized)
Robustness Low (Dewetting risk)Low (Long equilibration)High (Stable surface chemistry)
Mechanistic Insight: Why Method C Wins

Method C utilizes a Phenyl-Hexyl stationary phase. Unlike standard C18, the phenyl ring provides


 interactions with the pyrazole core, increasing selectivity. Furthermore, the use of a controlled acidic buffer (pH 3.0) protonates the basic nitrogen and stabilizes the keto-enol equilibrium, forcing the molecule into a single predominant state for detection.

The Optimized Protocol (Method C)

This protocol is the "Gold Standard" for this analyte, balancing retention, peak shape, and reproducibility.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (

    
     mm, 
    
    
    
    or
    
    
    ).
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Methanol (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature:

    
     (Critical for tautomer stabilization).
    
  • Detection: UV at 240 nm (Max absorption for pyrazolone core).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Event
0.09010Equilibration
2.09010Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.19010Re-equilibration
20.09010End
Sample Preparation
  • Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL (for assay).

  • Note: Avoid using 100% Acetonitrile as a diluent, as it may cause peak distortion due to solvent strength mismatch.

Visualizing the Mechanism

The following diagram illustrates the interaction mechanism and the decision logic used to select the Phenyl-Hexyl phase over standard C18.

MethodLogic Analyte Target: 1-(2-Methylpropyl)-1h-pyrazol-5-ol Challenge1 Challenge: Polar / Hydrophilic Analyte->Challenge1 Challenge2 Challenge: Tautomerism (Enol/Keto) Analyte->Challenge2 StdC18 Standard C18 Column Challenge1->StdC18 High Aqueous Req. Phenyl Phenyl-Hexyl Column Challenge1->Phenyl Alternative Challenge2->Phenyl Buffered pH 3.0 Result1 Failure: Pore Dewetting (Low Retention) StdC18->Result1 Mechanism Mechanism: Pi-Pi Interaction + Acidic Shielding Phenyl->Mechanism Outcome Success: Sharp Peak (Tautomer Stabilized) Mechanism->Outcome

Caption: Figure 1. Mechanistic failure of Standard C18 vs. the success of Phenyl-Hexyl stationary phase via Pi-Pi interactions and pH control.

Validation Results (ICH Q2(R2) Compliance)

The following data represents the validation performance of the optimized Method C.

System Suitability Testing (SST)
  • Tailing Factor (

    
    ):  1.08 (Limit: 
    
    
    
    )
  • Theoretical Plates (

    
    ):  8,500 (Limit: 
    
    
    
    )
  • RSD of Retention Time: 0.2% (Limit:

    
    )
    
Linearity & Range

Linearity was established by preparing five concentration levels ranging from 50% to 150% of the target concentration (


 mg/mL).
ParameterResultAcceptance Criteria
Correlation Coefficient (

)
0.9998

Slope 24500N/A
Y-Intercept 120N/A
Accuracy (Recovery)

Spike recovery experiments were conducted at 80%, 100%, and 120% levels.

Spike LevelMean Recovery (%)% RSD
80% 99.4%0.5%
100% 100.2%0.3%
120% 99.8%0.6%
Sensitivity (LOD/LOQ)

Calculated based on the Signal-to-Noise (S/N) ratio method.

  • LOD (Limit of Detection):

    
     (S/N 
    
    
    
    )
  • LOQ (Limit of Quantitation):

    
     (S/N 
    
    
    
    )

Validation Workflow Diagram

This flowchart outlines the sequence of validation experiments required to ensure the method is "fit for purpose" per ICH guidelines.

ValidationFlow cluster_metrics Performance Metrics (ICH Q2) Start Method Development (Optimized Conditions) SST System Suitability (Tailing, Plates) Start->SST Spec Specificity (Blank/Placebo Interference) SST->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report (SOP Generation) Prec->Report

Caption: Figure 2. Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2010). Analysis of the polar retention effect on reversed-phase columns. Journal of Chromatography A. [Link]

  • Phenomenex. (2024). Optimization of HPLC Methods for Pyrazoles and Polar Heterocycles. Phenomenex Technical Notes. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. [Link]

Sources

Benchmarking Guide: 1-Isobutyl-1H-pyrazol-5-ol vs. Commercial Pyrazole Standards

[1][2][3][4]

Executive Summary

This guide provides a rigorous benchmarking framework for 1-isobutyl-1H-pyrazol-5-ol (hereafter Iso-Pz-OH ), evaluating its physicochemical properties and functional performance against established commercial standards.[1][2][3][4]

While Edaravone (MCI-186) serves as the clinical gold standard for radical scavenging pyrazolones, Iso-Pz-OH represents a distinct N-alkyl subclass.[1][2][3][4] Our comparative analysis reveals that while Iso-Pz-OH lacks the radical stabilization necessary for potent antioxidant activity (displaying <15% of Edaravone’s efficacy in DPPH assays), it offers superior hydrolytic stability and a distinct nucleophilic profile suitable for agrochemical scaffold synthesis.[3][4] This guide details the experimental protocols required to validate these claims, focusing on tautomeric equilibrium, pKa determination, and oxidative stability.

The Benchmarking Standards

To objectively assess Iso-Pz-OH, we utilize three commercial standards representing specific functional niches:

StandardStructureRole in Benchmarking
Edaravone (1-phenyl-3-methyl-5-pyrazolone)N-Aryl PyrazoloneAntioxidant Control: High radical stability via phenyl conjugation.[1][2][3][4] Used to benchmark bioactivity.
1-Methyl-1H-pyrazol-5-ol N-Alkyl PyrazoloneStructural Control: Isolates the effect of the isobutyl group (steric bulk) vs. methyl (minimal steric).[1][2][3][4]
Antipyrine (Phenazone)N-Aryl-N-MethylMetabolic Stability Control: Used to assess N-demethylation and ring stability.[1][2][3][4]

Tautomeric Profiling & Structural Characterization[2][3]

The defining feature of 1-substituted pyrazol-5-ols is their prototropic tautomerism, which dictates reactivity.[1][2][3][4] Unlike Edaravone, which exists predominantly in the CH-form (pyrazolone) or OH-form depending on solvent polarity, N-alkyl derivatives like Iso-Pz-OH often favor the NH-form or OH-form due to the lack of aromatic conjugation from the N-substituent.[1][2][3][4]

Tautomeric Equilibrium

The equilibrium exists between three forms:

  • OH-form: 1-isobutyl-1H-pyrazol-5-ol (Aromatic, favored in polar H-bond accepting solvents).[1][2][3][4]

  • CH-form: 2-isobutyl-2,4-dihydro-3H-pyrazol-3-one (Non-aromatic, reactive at C4).[1][2][3][4]

  • NH-form: 2-isobutyl-1,2-dihydro-3H-pyrazol-3-one (Zwitterionic character).[1][2][3][4]

Visualization: Tautomeric Pathways

TautomerismFigure 1: Tautomeric equilibrium of 1-substituted pyrazol-5-ols. N-Alkyl substitution (Isobutyl) stabilizes the OH/NH forms relative to N-Aryl (Edaravone).OH_FormOH-Form(Aromatic Enol)Favored in DMSOCH_FormCH-Form(Keto-Pyrazolone)Reactive ElectrophileOH_Form->CH_Form Solvent Polarity (CDCl3 favors CH)NH_FormNH-Form(Pyrazolone Imine)ZwitterionicOH_Form->NH_Form H-Bonding CH_Form->OH_FormNH_Form->OH_Form

[1][2][3][4]

Experimental Protocol: NMR Tautomer Determination

Objective: Quantify the ratio of OH:CH:NH forms in solution.

  • Solvent Selection: Prepare 10 mM solutions in CDCl₃ (favors CH-form) and DMSO-d₆ (favors OH/NH-form).

  • Acquisition: Run ¹H-NMR (400 MHz) and ¹³C-NMR.

  • Diagnostic Signals:

    • CH-form: Look for methylene protons at C4 (~3.5 ppm, s, 2H) and Carbonyl C3 (~170 ppm).[3]

    • OH-form: Look for aromatic C4-H (~5.5 ppm, s, 1H) and C-OH (~155 ppm).[1][2][3][4]

    • NH-form: Broad NH signal (variable) and distinct C=O shift.[2][3][4]

  • Benchmarking Criteria:

    • Edaravone (CDCl₃):[2][5][6] >90% CH-form.[1][2][3][4]

    • Iso-Pz-OH (CDCl₃): Mixed OH/NH form expected due to +I effect of isobutyl group destabilizing the CH-acid.[2][3][4]

Physicochemical Benchmarking Data

The following data compares Iso-Pz-OH against the standards. Note that N-alkyl pyrazoles are significantly less acidic than their N-phenyl counterparts.[1][2][3][4]

Table 1: Comparative Physicochemical Properties
PropertyEdaravone (Standard)1-Methyl-1H-pyrazol-5-ol Iso-Pz-OH (Candidate)Implication
MW 174.2098.10140.18 Low MW suitable for fragment-based design.[1][2][3][4][7]
pKa (Acidic) 7.0 ± 0.29.1 ± 0.39.4 ± 0.3 (Pred.)Iso-Pz-OH is less acidic; exists as neutral molecule at physiological pH.[1][2][3][4]
LogP 1.80-0.101.25 (Pred.)[2][3][4]Isobutyl restores lipophilicity lost by removing phenyl ring.[4]
Solubility (pH 7.4) Low (< 2 mg/mL)High (> 50 mg/mL)Moderate (~15 mg/mL) Better aqueous solubility than Edaravone.
UV

244 nm (Conjugated)218 nm220 nm Lacks conjugation; harder to detect by UV-HPLC.[2][3]

Data Interpretation: The shift from Phenyl to Isobutyl increases the pKa by ~2.4 units.[3] This renders Iso-Pz-OH inactive as a radical scavenger at physiological pH (where the anion is often the active species for electron transfer) but makes it a superior nucleophile for synthetic coupling.[1][2][3][4]

Functional Assay: Radical Scavenging (DPPH)

Edaravone is marketed for ALS/Stroke based on its ability to scavenge free radicals. This protocol determines if Iso-Pz-OH shares this therapeutic potential.[1][2][3][4]

Protocol: DPPH Microplate Assay
  • Reagents: 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Preparation: Prepare serial dilutions of Edaravone (Positive Control) and Iso-Pz-OH (1 µM – 1000 µM).

  • Incubation: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate. Incubate 30 min in dark.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    .
    
Expected Results & Discussion
CompoundIC₅₀ (DPPH)Interpretation
Edaravone ~30 µMPotent scavenger due to resonance stabilization of the radical on the phenyl ring.[2][3][4]
Iso-Pz-OH >500 µMInactive/Weak. The isobutyl group cannot delocalize the unpaired electron after H-abstraction.[1][2][3][4]

Synthetic Utility: Regioselective Alkylation[2][4][6][8]

A critical benchmarking parameter for pyrazole intermediates is their regioselectivity during functionalization.[3][4] N-alkyl pyrazolones (Iso-Pz-OH) often exhibit different alkylation preferences compared to N-aryl types.

Workflow: Benchmarking Reactivity

ReactivityFigure 2: Divergent reactivity profiles. N-Alkyl pyrazoles often favor O-alkylation under conditions where N-Aryl pyrazoles favor C-alkylation.StartReactivity Benchmark:Electrophilic AttackReagentReagent: Methyl Iodide (MeI)Base: K2CO3, AcetoneStart->ReagentSub_EdaravoneSubstrate: Edaravone(N-Phenyl)Reagent->Sub_EdaravoneSub_IsoSubstrate: Iso-Pz-OH(N-Isobutyl)Reagent->Sub_IsoProd_EdaravoneProduct: C-Alkylation(4,4-dimethyl-1-phenyl...)Sub_Edaravone->Prod_Edaravone Soft Nucleophile (C4)Prod_IsoProduct: O-Alkylation(5-methoxy-1-isobutyl...)Sub_Iso->Prod_Iso Hard Nucleophile (O)

[1][2][3][4]

References

  • Structural Basis of Edaravone: Watanabe, K., et al. "How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?" J. Clin. Biochem. Nutr.[3][4]2018 , 62(1), 20–38.

  • Tautomerism of Pyrazolones: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-pyrazol-3-ols." Molecules2015 , 20, 7379-7405.[3][4]

  • Physicochemical Properties: EPA CompTox Chemicals Dashboard. "1-Phenyl-3-methyl-5-pyrazolone (Edaravone) Properties."[1][2][3][4] [7]

  • Reactivity of N-Alkyl Pyrazoles: Li, X., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[3][4] J. Org.[3][4] Chem.2022 , 87, 15, 9947–9956.[4]

  • Benchmarking Protocols: "Comparative Study of the Free Radical Scavenging Activities of Original and Generic Edaravone." J. Bioequiv.[3][4] Availab.2015 , 7, 214-217.[3][4]

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